2-Methyl-3-nitrobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-6(8(9,10)11)3-2-4-7(5)12(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQBPVYIURTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216741 | |
| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6656-49-1 | |
| Record name | 2-Methyl-1-nitro-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-3-nitro-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-1-nitro-3-(trifluoromethyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUF5GC6GJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Profile of 2-Methyl-3-nitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-nitrobenzotrifluoride (C₈H₆F₃NO₂), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental spectra in public databases, this guide combines available information for the compound and its isomers with predicted spectroscopic features based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring, featuring a methyl group, a nitro group, and a trifluoromethyl group. This arrangement of electron-donating (methyl) and electron-withdrawing (nitro, trifluoromethyl) groups significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.
Workflow for Spectroscopic Analysis:
physical and chemical properties of 2-nitro-6-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-6-(trifluoromethyl)toluene, with the CAS number 6656-49-1, is an important synthetic intermediate in the chemical and pharmaceutical industries. Its unique structure, featuring both a nitro group and a trifluoromethyl group on the toluene backbone, imparts specific reactivity that makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for 2-nitro-6-(trifluoromethyl)toluene.
Physical and Chemical Properties
2-Nitro-6-(trifluoromethyl)toluene is a clear, faint yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |
| Molecular Weight | 205.13 g/mol | [2][3] |
| Boiling Point | 86 °C at 10 mmHg | [1] |
| Density | 1.40 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.4780 | [1] |
| Appearance | Light yellow to yellow to orange clear liquid | [1] |
| Purity | ≥ 97% (GC) | [1] |
| Storage | Store at room temperature in a dry, sealed container. | [1] |
Synthesis
A common method for the synthesis of 2-nitro-6-(trifluoromethyl)toluene is through the nitration of 3-methyl benzotrifluoride. The following experimental protocol is adapted from patent literature, which describes the synthesis of a mixture of isomers including the target compound.[4]
Experimental Protocol: Nitration of 3-Methyl Benzotrifluoride
Materials:
-
3-Methyl benzotrifluoride
-
98% Nitric Acid (HNO₃)
-
Methylene Chloride (CH₂Cl₂)
-
Ice water
-
Sodium Carbonate (Na₂CO₃) solution
Equipment:
-
Nitration vessel (reaction flask) equipped with a stirrer and a means for temperature control
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Charge the nitration vessel with 250 g (3.97 moles) of 98% nitric acid.
-
Cool the nitric acid to approximately -18 °C.
-
Slowly add 100 g (0.62 moles) of 3-methyl benzotrifluoride dropwise to the stirred nitric acid, maintaining the reaction temperature between -16 °C and -22 °C. The addition should take approximately 2 hours.
-
After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at the same temperature.
-
Pour the reaction mixture into ice water.
-
Add methylene chloride to facilitate phase separation of the nitration products.
-
Separate the organic layer and wash it with a sodium carbonate solution to neutralize any remaining acid.
-
The resulting organic layer contains a mixture of nitro isomers, including 2-nitro-3-methyl benzotrifluoride (2-nitro-6-(trifluoromethyl)toluene).
Purification:
The crude product, a mixture of 2-, 4-, and 6-nitro isomers, can be purified by fractional distillation to separate the different isomers.[4]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 3. This compound CAS#: 6656-49-1 [amp.chemicalbook.com]
- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
Technical Guide: Chemical Properties of 2-Methyl-3-nitrobenzotrifluoride (CAS 6656-49-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties of 2-Methyl-3-nitrobenzotrifluoride, identified by the CAS number 6656-49-1. This compound, with the IUPAC name 2-methyl-1-nitro-3-(trifluoromethyl)benzene, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a trifluoromethyl group and a nitro group on a toluene backbone, imparts specific reactivity that is valuable for the synthesis of more complex molecules.[1][2] This document collates available data on its physicochemical properties, provides detailed experimental methodologies for its synthesis and characterization, and includes visual representations of key experimental workflows.
Chemical and Physical Properties
This compound is a light yellow liquid at room temperature.[1][3] A summary of its key chemical and physical properties is presented in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 6656-49-1 | [1][4][5] |
| IUPAC Name | 2-methyl-1-nitro-3-(trifluoromethyl)benzene | [6] |
| Synonyms | 2-Nitro-6-(trifluoromethyl)toluene, 3-Trifluoromethyl-2-methyl-1-nitrobenzene | [1][7] |
| Molecular Formula | C8H6F3NO2 | [1][4][5] |
| Molecular Weight | 205.13 g/mol | [5][8] |
| Physical State | Light yellow to yellow to orange clear liquid | [1][3] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | 86 °C at 10 mmHg | [1][4][5] |
| Density | 1.40 g/cm³ | [1][5] |
| Refractive Index | 1.4780 (at 20°C) | [4][5] |
| Flash Point | >100 °C | [3][5] |
| Melting Point | No data available (liquid at room temperature) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents. | [9][10] |
Table 3: Safety Information
| Hazard Statement | GHS Classification | Source(s) |
| Toxic if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation) | [4][8] |
| Causes skin irritation | Skin Corrosion/Irritation | [4][8] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | [4] |
Experimental Protocols
Synthesis of this compound
The following protocol is based on the synthesis described in patent literature, which involves the nitration of benzotrifluoride followed by methylation.[2][11]
Step 1: Nitration of Benzotrifluoride to form 3-Nitrobenzotrifluoride
-
In a reaction vessel equipped for cooling and stirring, a mixture of benzotrifluoride in concentrated sulfuric acid is prepared.
-
Fuming nitric acid is slowly added to the mixture while maintaining the reaction temperature between 0°C and 40°C, with a preferred range of 20-30°C.[11]
-
Following the addition, the reaction is stirred for an additional 1 to 2 hours at room temperature.[11]
-
The reaction mixture is then quenched by pouring it into a mixture of ice and water.
-
The 3-nitrobenzotrifluoride product is extracted using a suitable organic solvent, such as di-isopropyl ether or dichloromethane.[11][12]
-
The combined organic extracts are washed with water and a saturated sodium chloride solution, then dried over a drying agent like magnesium sulfate (MgSO4).[11]
-
The solvent is removed by evaporation to yield crude 3-nitrobenzotrifluoride.
Step 2: Methylation of 3-Nitrobenzotrifluoride
-
The crude 3-nitrobenzotrifluoride is subjected to methylation using trimethylsulphoxonium halide.[11]
-
The reaction results in the formation of a mixture of methylnitrobenzotrifluoride isomers, including the desired this compound.
Step 3: Purification
-
The final product, this compound, is purified from the isomeric mixture by distillation under reduced pressure.[11]
Caption: Synthesis workflow for this compound.
Analytical Characterization Workflows
The following sections detail generalized experimental workflows for the determination of the physicochemical properties of liquid samples like this compound.
Boiling Point Determination (Micro Method)
This method is suitable for determining the boiling point of a small liquid sample.
Caption: Workflow for micro boiling point determination.
Refractive Index Measurement
An Abbe refractometer is commonly used for this measurement.
Caption: Workflow for refractive index measurement.
Spectroscopic Analysis
Caption: General workflow for NMR spectroscopy.
An FTIR spectrum for this compound is available in the SpectraBase database.[13]
Caption: General workflow for FTIR spectroscopy of a liquid sample.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 6656-49-1 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound CAS#: 6656-49-1 [chemicalbook.com]
- 6. This compound | 6656-49-1 [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. spectrabase.com [spectrabase.com]
2-Methyl-3-nitrobenzotrifluoride molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Methyl-3-nitrobenzotrifluoride, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Formula
This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group at positions 2, 3, and 1, respectively.
Molecular Formula: C₈H₆F₃NO₂[1][2][3][4]
Molecular Weight: Approximately 205.13 g/mol [1][3][4]
IUPAC Name: 2-methyl-1-nitro-3-(trifluoromethyl)benzene[1][4]
CAS Number: 6656-49-1[1][2][3][4][5]
Synonyms: 2-Nitro-6-(trifluoromethyl)toluene[2][4]
Physicochemical Properties
This compound is a light yellow to orange clear liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | Light yellow to yellow to orange clear liquid | [2] |
| Boiling Point | 86 °C at 10 mmHg | [2][3][4] |
| Density | 1.40 g/cm³ | [2][3][4] |
| Refractive Index | n20D 1.48 or 1.4780 | [2][3][4] |
| Flash Point | >100°C | [3][4] |
| Solubility | Soluble in organic solvents | |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Synthesis Protocols
The synthesis of this compound can be achieved through multiple routes. The most common methods involve the nitration of a substituted benzotrifluoride.
Synthesis via Methylation of 3-Nitrobenzotrifluoride
This method involves a two-step process starting from benzotrifluoride.[1][6]
Step 1: Nitration of Benzotrifluoride Benzotrifluoride is nitrated to form 3-nitrobenzotrifluoride.
-
Reactants: Benzotrifluoride, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure: A mixture of concentrated nitric and sulfuric acids is added to benzotrifluoride. The reaction is typically carried out at a controlled temperature.
-
Work-up: The reaction mixture is poured onto ice, and the organic layer containing 3-nitrobenzotrifluoride is separated.
Step 2: Methylation of 3-Nitrobenzotrifluoride The resulting 3-nitrobenzotrifluoride is then methylated to yield this compound.
-
Reactants: 3-Nitrobenzotrifluoride, dimethyloxosulfonium methylide.
-
Solvent: Aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
-
Procedure: 3-Nitrobenzotrifluoride is reacted with dimethyloxosulfonium methylide in an inert atmosphere.
-
Purification: The final product is purified by distillation under reduced pressure or recrystallization.[1][6]
Caption: Synthesis of this compound from Benzotrifluoride.
Synthesis via Nitration of 2-Methylbenzotrifluoride
An alternative synthesis route involves the direct nitration of 2-methylbenzotrifluoride. However, this method results in a mixture of isomers, including 2-methyl-5-nitrobenzotrifluoride, which has a boiling point very close to the desired product, making purification by distillation challenging.[7] Separation of the isomers can be achieved using techniques like adsorption with Y-type faujasite zeolite.[7]
Caption: Synthesis of this compound via Nitration of 2-Methylbenzotrifluoride.
Reactivity and Applications
The presence of both the electron-withdrawing trifluoromethyl and nitro groups enhances the reactivity of this compound, making it a valuable intermediate in organic synthesis.[1][2] It readily participates in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.[2]
Its primary applications are in the following sectors:
-
Pharmaceuticals: It serves as a crucial building block in the synthesis of various biologically active compounds and drug candidates.[1][2][6] The compound is an essential intermediate in the preparation of anti-inflammatory and analgesic agents.[6]
-
Agrochemicals: It is utilized in the formulation of pesticides and herbicides due to its reactivity, which allows for the creation of stable and effective derivatives.[1][2][7]
-
Material Science: The unique electronic properties imparted by the fluorine atoms make it a candidate for the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1]
Safety and Handling
This compound is classified as a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is toxic if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation.[1][8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment.[3]
Spectroscopic Data
While specific, detailed spectra are not provided in the searched literature, typical characterization would involve NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry to confirm the structure and purity of this compound. The expected chemical shifts in ¹⁹F NMR would be a singlet, and the ¹H and ¹³C NMR spectra would correspond to the substituted benzene ring structure.
References
- 1. Buy this compound | 6656-49-1 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 6656-49-1 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 6656-49-1 [chemicalbook.com]
- 6. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 7. JPH06239808A - Separation of this compound - Google Patents [patents.google.com]
- 8. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to 2-Methyl-1-nitro-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-nitro-3-(trifluoromethyl)benzene, a substituted aromatic nitro compound, serves as a crucial intermediate in the synthesis of various organic molecules. Its unique trifluoromethyl and nitro functional groups impart enhanced reactivity and selectivity, making it a valuable building block in the development of pharmaceuticals and agrochemicals. The presence of these moieties allows for diverse chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions relevant to drug development and scientific research.
Chemical Identity and Properties
The IUPAC name for 2-Methyl-3-nitrobenzotrifluoride is 2-methyl-1-nitro-3-(trifluoromethyl)benzene .[1] This compound is characterized by a benzene ring substituted with a methyl group at position 2, a nitro group at position 3, and a trifluoromethyl group.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-methyl-1-nitro-3-(trifluoromethyl)benzene and related compounds. This data is essential for its handling, purification, and use in synthetic protocols.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-1-nitro-3-(trifluoromethyl)benzene | [1] |
| Synonyms | 2-Nitro-6-(trifluoromethyl)toluene, 3-Trifluoromethyl-2-methyl-1-nitrobenzene | |
| CAS Number | 6656-49-1 | |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| Appearance | Light yellow to yellow to orange clear liquid | |
| Boiling Point | 86 °C / 10 mmHg | |
| Density | 1.4 g/mL | |
| Refractive Index | n20D 1.48 |
Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) |
| 1-Nitro-2-(trifluoromethyl)benzene | 7.88-7.82 (m, 2H), 7.77-7.73 (m, 2H) | 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 271 Hz) | -61.79 (s, 3F) |
| 1-Nitro-3-(trifluoromethyl)benzene | 8.52 (s, 1H), 8.45 (d, J = 8.3 Hz, 1H), 7.98 (d, J = 7.8 Hz, 1H), 7.74 (t, J = 8.1 Hz, 1H) | Not readily available | -62.92 (s, 3F) |
| 1-Methyl-2-(trifluoromethyl)benzene | Not readily available | Not readily available | -61.79 (s, 3F) |
| 1-Methyl-3-(trifluoromethyl)benzene | Not readily available | Not readily available | -62.73 (s, 3F) |
Data compiled from supporting information of various research articles.
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis and modification of 2-methyl-1-nitro-3-(trifluoromethyl)benzene. The following protocols are based on established methods for similar compounds and provide a solid foundation for laboratory work.
Synthesis of 2-Methyl-1-nitro-3-(trifluoromethyl)benzene
The synthesis of 2-methyl-1-nitro-3-(trifluoromethyl)benzene can be achieved through the nitration of 2-methylbenzotrifluoride. The following is a representative protocol adapted from the nitration of a similar substrate.
Materials:
-
2-Methylbenzotrifluoride
-
Concentrated Nitric Acid (98%)
-
Ice
-
Methylene Chloride
-
Sodium Carbonate Solution (aqueous)
Procedure:
-
A reaction vessel is charged with 250 g (3.97 moles) of 98% nitric acid and cooled to approximately -18°C.
-
With vigorous stirring, 100 g (0.62 moles) of 3-methyl benzotrifluoride is added dropwise, maintaining the temperature between -16°C and -22°C. The addition should take approximately 2 hours.
-
After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at the same temperature.
-
The reaction mixture is then carefully poured into a mixture of ice and water.
-
The nitrated product is extracted with methylene chloride.
-
The organic layer is washed with an aqueous sodium carbonate solution.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by fractional distillation to separate the desired this compound isomer.
Reduction of 2-Methyl-1-nitro-3-(trifluoromethyl)benzene to 3-Amino-2-methylbenzotrifluoride
The reduction of the nitro group to an amine is a key transformation, as 3-amino-2-methylbenzotrifluoride is a valuable intermediate in the synthesis of therapeutic agents.[2]
Materials:
-
This compound
-
Methanol
-
Palladium on Charcoal (10% w/w)
-
Hydrogen Gas
-
Dry Nitrogen
Procedure:
-
A solution of 41.0 g (0.2 mol) of this compound in 100 ml of methanol is prepared in a suitable reaction vessel.[2]
-
The vessel is stirred under a dry nitrogen atmosphere at room temperature, and 1.0 g of 10% palladium on charcoal catalyst is added.[2]
-
The stirred mixture is warmed to 40-45°C.[2]
-
Hydrogen gas is then passed into the solution at atmospheric pressure.[2] The reaction is monitored by thin-layer chromatography and is typically complete within 4-5 hours.[2]
-
After the reaction is complete, the solution is cooled to room temperature, and the catalyst is removed by filtration.[2]
-
The solvent is removed by distillation at atmospheric pressure.[1]
-
The crude product is then purified by steam distillation to yield 3-amino-2-methylbenzotrifluoride as a pale-brown oil which slowly crystallizes.[1]
Synthetic Workflow and Applications
The primary application of 2-methyl-1-nitro-3-(trifluoromethyl)benzene in the pharmaceutical and agrochemical industries lies in its role as a synthetic intermediate.[3] The nitro and trifluoromethyl groups provide handles for a variety of chemical modifications.
Synthetic Workflow Diagram
The following diagram illustrates the key synthetic transformations starting from benzotrifluoride to the valuable amino derivative.
Caption: Synthetic pathway from benzotrifluoride to 3-amino-2-methylbenzotrifluoride.
Biological Relevance
While specific signaling pathways for 2-methyl-1-nitro-3-(trifluoromethyl)benzene are not well-documented, the broader class of nitroaromatic compounds is known for a wide range of biological activities. The nitro group can be bioreduced in vivo to form reactive intermediates that can interact with cellular macromolecules. This property is exploited in the design of certain antimicrobial and anticancer agents. The primary role of 2-methyl-1-nitro-3-(trifluoromethyl)benzene in drug development is as a precursor to more complex molecules where the amino derivative is incorporated to modulate the pharmacological properties of the final active pharmaceutical ingredient.
Conclusion
2-Methyl-1-nitro-3-(trifluoromethyl)benzene is a versatile and valuable intermediate for chemical synthesis. Its well-defined properties and reactivity make it a key component in the production of high-value compounds for the pharmaceutical and agrochemical sectors. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this compound, facilitating its effective use in the development of novel and improved chemical entities.
References
The Advent and Ascendance of Trifluoromethylated Nitroaromatics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into nitroaromatic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of trifluoromethylated nitroaromatics. It offers a comprehensive overview of their physicochemical properties, key experimental protocols for their synthesis, and a look into their mechanisms of action in biological systems. This document is intended to serve as a valuable technical resource for researchers engaged in drug discovery and the development of novel chemical entities.
A Historical Perspective: From Curiosity to Cornerstone
The journey of trifluoromethylated aromatics began in the late 19th century. In 1892, Frédéric Swarts pioneered a method for introducing fluorine into organic molecules, developing an early route to benzotrifluoride. However, it wasn't until the 20th century that the biological significance of the trifluoromethyl group was recognized. In 1927, F. Lehmann conducted the first investigations into the biological activity of trifluoromethyl compounds, laying the groundwork for their future application in pharmaceuticals and agrochemicals.
The development of trifluoromethylated nitroaromatics was a natural progression, marrying the unique electronic properties of the CF₃ group with the versatile chemistry of nitroaromatics. The strong electron-withdrawing nature of both the nitro (NO₂) and trifluoromethyl groups profoundly influences the chemical reactivity and biological interactions of the aromatic ring. This dual substitution has led to the creation of a multitude of commercially significant molecules, ranging from herbicides to anticancer drugs.
Physicochemical Properties of Notable Trifluoromethylated Nitroaromatics
The introduction of a trifluoromethyl group significantly alters the physicochemical properties of a nitroaromatic compound, impacting its lipophilicity, metabolic stability, and binding affinity. A summary of key properties for several important trifluoromethylated nitroaromatics is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 4-Nitro-3-(trifluoromethyl)phenol | 823-78-9 | C₇H₄F₃NO₃ | 207.11 | 76 | In water, 5000 mg/L at 25 °C.[1] |
| Nilutamide | 63612-50-0 | C₁₂H₁₀F₃N₃O₄ | 317.25 | 153-156 | Slightly soluble in water (<0.1% W/V at 25°C). Freely soluble in ethyl acetate, acetone, chloroform, ethanol.[2] |
| Trifluralin | 1582-09-8 | C₁₃H₁₆F₃N₃O₄ | 335.28 | 48.5-49 | In water, <1 mg/L at 27 °C. Soluble in acetone, chloroform, and methanol. |
| 2-Nitro-4-(trifluoromethyl)aniline | 121-01-7 | C₇H₅F₃N₂O₂ | 222.12 | 106-107 | Data not readily available. |
| N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide | 351-40-6 | C₉H₇F₃N₂O₃ | 264.16 | 167-169 | Data not readily available. |
Key Experimental Protocols
The synthesis of trifluoromethylated nitroaromatics can be achieved through various methods, often involving nitration of a trifluoromethylated precursor or the introduction of a trifluoromethyl group onto a nitroaromatic scaffold. Below are detailed protocols for the synthesis of key compounds.
Synthesis of 2-Nitro-4-(trifluoromethyl)aniline
This procedure describes the amination of 4-chloro-3-nitro-benzotrifluoride.
Materials:
-
4-chloro-3-nitro-benzotrifluoride
-
22% aqueous ammonia solution
-
Ammonia gas
-
5-liter steel autoclave
Procedure:
-
Charge a 5-liter steel autoclave with 285 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride and 1250 g of 22% aqueous ammonia solution (16.2 mol ammonia).[3]
-
Seal the autoclave and add a further 114 g (6.7 mol) of ammonia gas from a pressure vessel with stirring at room temperature.[3]
-
Heat the reaction mixture to 115°C and maintain this temperature for 6 hours. The pressure will reach approximately 11 bar.[3]
-
After 6 hours, allow the mixture to cool to room temperature.[3]
-
Once cooled and depressurized, discharge the suspension of the crystalline product.[3]
-
Filter the suspension and wash the solid product twice with 300 ml of water each time.[3]
-
Dry the product to obtain 2-nitro-4-(trifluoromethyl)aniline.[3] Yield: 581 g (99% of theory), Melting Point: 106-107°C, Purity: >98% (HPLC).[3]
Synthesis of 3-(Trifluoromethyl)-4-nitrophenol
This protocol involves the diazotization of 3-(trifluoromethyl)-4-nitro-aniline followed by hydrolysis.
Materials:
-
3-(Trifluoromethyl)-4-nitro-aniline
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Xylene
-
Copper sulfate pentahydrate
-
Water
Procedure:
-
Prepare a diazonium salt solution of 3-(trifluoromethyl)-4-nitro-aniline in an acidic medium using sodium nitrite.[4]
-
In a separate flask, prepare a boiling mixture of xylene and an aqueous solution of copper sulfate pentahydrate. The recommended ratio is at least 100 ml of xylene and at least 10 g of copper sulfate pentahydrate per gram-mole of the starting aniline.[4]
-
Slowly add the diazonium salt solution to the boiling xylene-copper sulfate mixture.[4]
-
After the addition is complete, continue heating to ensure complete hydrolysis.
-
Cool the reaction mixture and separate the organic and aqueous layers.
-
Extract the aqueous layer with xylene.
-
Combine the organic layers and wash with water.
-
Remove the xylene under reduced pressure to yield 3-(trifluoromethyl)-4-nitrophenol.[4]
-
The product can be further purified by recrystallization or distillation.
Synthesis of N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide
This synthesis involves the nitration of N-(3-(trifluoromethyl)phenyl)acetamide.
Materials:
-
N-(3-(trifluoromethyl)phenyl)acetamide
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve N-(3-(trifluoromethyl)phenyl)acetamide in concentrated sulfuric acid.
-
Cool the mixture in an ice-salt bath to below 5°C.
-
Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Visualization of Synthesis and Biological Pathways
Graphviz diagrams are provided to illustrate key synthetic workflows and biological mechanisms of action.
Synthetic Workflow for 2-Nitro-4-(trifluoromethyl)aniline
Caption: Synthetic pathway for 2-Nitro-4-(trifluoromethyl)aniline.
Mechanism of Action of Trifluralin
Caption: Trifluralin's mechanism of action via microtubule disruption.
Mechanism of Action of Nilutamide
Caption: Nilutamide's antagonistic action on the Androgen Receptor pathway.[2][5][6]
Conclusion
Trifluoromethylated nitroaromatics represent a mature yet continually evolving class of compounds with profound impacts on human health and agriculture. Their unique physicochemical properties, conferred by the synergistic electron-withdrawing effects of the trifluoromethyl and nitro groups, make them privileged scaffolds in rational drug design and materials science. This guide has provided a foundational overview of their history, synthesis, and biological activity, intended to equip researchers with the core knowledge necessary to innovate within this important chemical space. Continued exploration of novel synthetic methodologies and a deeper understanding of their biological interactions will undoubtedly lead to the discovery of next-generation therapeutics and advanced materials.
References
- 1. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]
- 5. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 6. What is Nilutamide used for? [synapse.patsnap.com]
reactivity and stability of 2-Methyl-3-nitrobenzotrifluoride
An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-3-nitrobenzotrifluoride
Introduction
This compound, with the CAS Number 6656-49-1, is an aromatic organic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group.[1][2] Its molecular formula is C₈H₆F₃NO₂ and it has a molecular weight of approximately 205.14 g/mol .[1][2] This compound serves as a versatile and crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The unique combination of electron-withdrawing groups (nitro and trifluoromethyl) and an electron-donating group (methyl) on the aromatic ring imparts a distinct reactivity profile, making it a valuable building block for targeted chemical synthesis.[1][2] This guide provides a comprehensive overview of its physicochemical properties, reactivity, stability, and associated experimental protocols.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. Proper handling is essential, as the compound is classified as hazardous.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 6656-49-1 | [1][2][4][5] |
| IUPAC Name | 2-methyl-1-nitro-3-(trifluoromethyl)benzene | [1][6] |
| Synonyms | 2-Nitro-6-(trifluoromethyl)toluene | [2][7] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2][5] |
| Molecular Weight | 205.14 g/mol | [2] |
| Appearance | Light yellow to yellow to orange clear liquid | [2][4] |
| Boiling Point | 86 °C @ 10 mmHg | [2] |
| Density | 1.4 g/cm³ | [2] |
| Refractive Index | n20/D 1.48 | [2] |
| Flash Point | > 100 °C (> 212 °F) | [4][5] |
| Purity | ≥ 97% (GC) | [2] |
Table 2: Hazard Identification and Safety
| Hazard Code | Description | Source(s) |
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | [6][8] |
| H315 | Causes skin irritation | [1][9] |
| H319 | Causes serious eye irritation | [1][9] |
| H332 | Harmful if inhaled | [1] |
| H335 | May cause respiratory irritation | [1][6] |
| Signal Word | Danger | [4][6] |
Reactivity Profile
The reactivity of this compound is governed by the interplay of its three functional groups on the benzene ring. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions.[1] Conversely, these groups make the compound susceptible to nucleophilic attack and are key to its utility as a synthetic intermediate.[2]
Key Chemical Reactions
-
Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine, yielding 3-amino-2-methylbenzotrifluoride. This transformation is a critical step in the synthesis of various pharmaceutical and agricultural products.[1][10] Common reducing agents include metal catalysts like palladium on charcoal with hydrogen gas, or metals such as iron or zinc in an acidic medium.[1][10]
-
Further Nitration: Under specific conditions, the aromatic ring can undergo further nitration to introduce additional nitro groups.[1]
-
Electrophilic Aromatic Substitution: While the ring is deactivated, the electron-withdrawing nature of the existing substituents directs incoming electrophiles, affecting the overall reactivity patterns in synthetic applications.[1][2]
Figure 1: Primary reaction pathways.
Stability and Handling
Stability: this compound is stable under normal laboratory and storage conditions.[4] However, it is noted to be sensitive to light.[7] Thermal decomposition can lead to the release of irritating gases and vapors.[4]
Incompatible Materials: The compound should be kept away from strong oxidizing agents.[4] As a general precaution for aromatic nitro compounds, contact with strong bases should also be avoided, as such mixtures can sometimes lead to vigorous or explosive reactions.[11]
Storage and Handling: For safe storage, containers should be kept tightly closed in a dry, cool, and well-ventilated area.[4][9] It is recommended to handle the substance under a chemical fume hood and to wear appropriate personal protective equipment (PPE), including gloves and eye protection, to prevent skin and eye contact.[4][9]
Experimental Protocols
The following sections detail common experimental procedures involving this compound.
Synthesis of this compound
The synthesis is a multi-step process starting from benzotrifluoride.[1][10]
Step 1: Nitration of Benzotrifluoride to 3-Nitrobenzotrifluoride [12]
-
To a stirred mixture of benzotrifluoride (80.0 g, 0.55 mol) and concentrated sulfuric acid (200 ml), add fuming nitric acid (95% w/w; 29.3 ml) over 30 minutes.
-
Maintain the reaction temperature between 20-30°C using external cooling.
-
After the addition is complete, continue stirring at room temperature for one hour.
-
Pour the reaction mixture onto a mixture of ice (1 kg) and water (100 ml).
-
Extract the resultant mixture with dichloromethane (2 x 250 ml).
-
Wash the combined organic extracts with water (2 x 100 ml), dry over magnesium sulfate, and evaporate the solvent under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil.
Step 2: Methylation of 3-Nitrobenzotrifluoride [10]
-
Prepare dimethyloxosulfonium methylide from trimethylsulfoxonium halide (e.g., iodide) and a suitable base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
-
React the 3-nitrobenzotrifluoride obtained from Step 1 with the prepared dimethyloxosulfonium methylide in an inert atmosphere (e.g., nitrogen).
-
Upon completion of the reaction, purify the resulting this compound from the reaction mixture, typically by distillation under reduced pressure.[10]
References
- 1. Buy this compound | 6656-49-1 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. JPH06239808A - Separation of this compound - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound CAS#: 6656-49-1 [chemicalbook.com]
- 6. This compound | 6656-49-1 [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 11. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
The Synthetic Versatility of 2-Methyl-3-nitrobenzotrifluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-nitrobenzotrifluoride is a key aromatic building block in modern organic synthesis, offering a unique combination of reactive functional groups. The presence of the nitro, methyl, and trifluoromethyl substituents on the benzene ring imparts distinct electronic properties and provides multiple avenues for synthetic transformations. This technical guide explores the synthesis, key reactions, and potential applications of this compound, with a focus on its role as a crucial intermediate in the production of pharmaceuticals and agrochemicals. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows are provided to facilitate its use in research and development.
Physicochemical Properties and Spectral Data
This compound is a light yellow to orange clear liquid under standard conditions.[1] Its key physical and spectral properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.14 g/mol | [1] |
| CAS Number | 6656-49-1 | [1] |
| Appearance | Light yellow to yellow to orange clear liquid | [1] |
| Boiling Point | 86 °C / 10 mmHg | [1] |
| Density | 1.40 g/cm³ | [1] |
| Refractive Index (n20D) | 1.48 | [1] |
| Purity | ≥ 97% (GC) | [1] |
| FTIR (Neat) | See spectral data section for peak assignments | [1] |
| ¹H, ¹³C, ¹⁹F NMR | See spectral data section for peak assignments |
Note: Detailed spectral data with peak assignments are provided in the Appendix.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the nitration of benzotrifluoride, followed by a methylation reaction.[2][3]
References
Technical Guide: Determination of the Solubility of 2-Methyl-3-nitrobenzotrifluoride in Common Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
State of Available Data
A comprehensive review of scientific databases and chemical supplier information indicates a lack of published quantitative data on the solubility of 2-Methyl-3-nitrobenzotrifluoride. Safety Data Sheets for the compound often state "No information available" for solubility. Therefore, experimental determination is necessary to obtain reliable solubility values for process modeling, solvent screening, and other research and development activities.
Experimental Protocols for Solubility Determination
The following sections detail robust methodologies for determining the solubility of a liquid solute, such as this compound, in organic solvents.
Qualitative Assessment: Miscibility
Before quantitative analysis, a simple qualitative test for miscibility can quickly classify solvent systems. Miscibility is the property of two liquids to mix in all proportions, forming a single, homogeneous phase.[3]
Methodology:
-
Preparation: In a clear glass vial or test tube, add a known volume (e.g., 1 mL) of the selected organic solvent.
-
Addition of Solute: To this solvent, add an equal volume (1 mL) of this compound.
-
Mixing: Cap the vial and shake vigorously for 10-20 seconds.
-
Observation: Allow the mixture to stand for several minutes and observe.
-
Miscible: The mixture will appear as a single, clear liquid phase.
-
Immiscible: Two distinct layers will form, and the mixture may appear cloudy at the interface.
-
This initial screening helps in prioritizing solvents for more rigorous quantitative analysis.
Quantitative Determination: Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[4][5][6] The principle involves creating a saturated solution, where the solvent has dissolved the maximum amount of solute, and then measuring the concentration of the solute in that solution.
Detailed Experimental Protocol:
-
Apparatus and Materials:
-
Thermostatic shaker bath or a magnetic stirrer in a temperature-controlled chamber.
-
Glass vials or flasks with airtight caps.
-
Analytical balance.
-
Calibrated pipettes and syringes.
-
Syringe filters (Teflon® or other solvent-compatible material, e.g., 0.22 µm pore size).
-
Gas chromatograph (GC) or a UV-Vis spectrophotometer for analysis.
-
This compound (solute).
-
High-purity organic solvents.
-
-
Procedure:
-
Preparation: Add a precisely weighed amount of the chosen organic solvent to several vials.
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the solute after equilibration is essential to ensure saturation.
-
Equilibration: Place the sealed vials in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing, which indicates that equilibrium has been reached.[7]
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature bath for several hours to let the undissolved solute settle. Carefully draw a sample from the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter to the syringe and dispense the clear, filtered saturated solution into a pre-weighed, clean vial for analysis. This filtration step is critical to remove any undissolved micro-droplets that could artificially inflate the measured solubility.[5]
-
Analysis:
-
Gravimetric Method: Accurately weigh the collected sample of the saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute. Weigh the remaining solute. The solubility can then be calculated from the mass of the solute and the mass of the solvent.
-
Spectroscopic/Chromatographic Method: Accurately dilute a known mass or volume of the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound using a pre-calibrated analytical method, such as Gas Chromatography (GC) or UV-Vis spectroscopy.
-
-
-
Calculation of Solubility: The solubility can be expressed in various units. For the gravimetric method, a common expression is grams of solute per 100 grams of solvent:
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
Data Presentation
Quantitative solubility data should be organized systematically for clarity and comparison. The following table serves as a template for recording experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method of Analysis |
| e.g., Methanol | e.g., 25 | [Experimental Value] | e.g., Gravimetric |
| e.g., Ethanol | e.g., 25 | [Experimental Value] | e.g., GC |
| e.g., Acetone | e.g., 25 | [Experimental Value] | e.g., GC |
| e.g., Toluene | e.g., 25 | [Experimental Value] | e.g., Gravimetric |
| e.g., Heptane | e.g., 25 | [Experimental Value] | e.g., Gravimetric |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the quantitative determination of solubility using the isothermal saturation method.
Caption: Experimental workflow for determining the solubility of a liquid solute.
This guide provides a comprehensive framework for researchers to experimentally determine the solubility of this compound in common organic solvents, addressing a critical gap in the available chemical data. Adherence to these protocols will ensure the generation of accurate and reproducible results essential for scientific and industrial applications.
References
Methodological & Application
Synthesis of 3-amino-2-methylbenzotrifluoride: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the synthesis of 3-amino-2-methylbenzotrifluoride, a crucial intermediate in the manufacturing of various therapeutic agents. The described method involves the catalytic hydrogenation of 2-methyl-3-nitrobenzotrifluoride. This document outlines the detailed experimental procedure, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
3-Amino-2-methylbenzotrifluoride is a valuable building block in medicinal chemistry and drug development. Notably, it serves as an essential intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1][2] The reliable and efficient synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The reduction of the nitro group in this compound is a common and effective strategy for its preparation. This note details a robust method utilizing palladium on charcoal as a catalyst for this transformation.
Reaction Scheme
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | [1][3] |
| Molecular Weight of Starting Material | ~205.14 g/mol | [4] |
| Mass of Starting Material | 41.0 g (0.2 mol) | [1][3] |
| Catalyst | 10% Palladium on Charcoal (w/w) | [1][3] |
| Catalyst Loading | 1.0 g | [1][3] |
| Solvent | Methanol | [1][3] |
| Solvent Volume | 100 ml | [1][3] |
| Reaction Temperature | 40-45 °C | [1][3] |
| Hydrogen Pressure | Atmospheric Pressure | [1][3] |
| Reaction Time | 4-5 hours | [1][3] |
| Product | 3-amino-2-methylbenzotrifluoride | [1][3] |
| Molecular Weight of Product | ~175.15 g/mol | [5] |
| Yield | 32.2 g (92%) | [1][3] |
| Appearance of Product | Pale-brown oil which slowly crystallized | [1][3] |
Experimental Protocol
Materials:
-
This compound (41.0 g, 0.2 mol)
-
10% Palladium on charcoal (1.0 g)
-
Methanol (100 ml)
-
Dry Nitrogen
-
Hydrogen gas
-
Filtration apparatus
-
Distillation apparatus
-
Steam distillation apparatus
-
Reaction vessel equipped with a stirrer and temperature control
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a solution of this compound (41.0 g) in methanol (100 ml) is prepared.
-
Inert Atmosphere: The vessel is stirred under an atmosphere of dry nitrogen at room temperature.
-
Catalyst Addition: Palladium on charcoal catalyst (1.0 g, 10% w/w) is carefully added to the stirred solution.[1][3]
-
Heating: The mixture is warmed to a temperature of 40-45°C.[1][3]
-
Hydrogenation: Hydrogen gas is passed into the solution at atmospheric pressure. The reaction is monitored by thin-layer chromatography (TLC) until the reduction is complete, which typically takes 4-5 hours.[1][3]
-
Cooling and Filtration: The solution is then cooled to room temperature. The palladium on charcoal catalyst is removed by filtration.[1][3]
-
Solvent Removal: The methanol is removed from the filtrate by distillation at atmospheric pressure.[1][3]
-
Purification: The crude product is purified by steam distillation to yield 3-amino-2-methylbenzotrifluoride.[1][3]
-
Product Collection: The final product is collected as a pale-brown oil which slowly crystallizes upon standing.[1][3] The yield of 3-amino-2-methylbenzotrifluoride is approximately 32.2 g (92%).[1][3]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-amino-2-methylbenzotrifluoride.
Safety Precautions
-
This compound is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Hydrogen gas is flammable and should be handled with care. Ensure there are no ignition sources nearby.
-
Palladium on charcoal can be pyrophoric when dry and exposed to air. Handle with care, preferably in an inert atmosphere.
Conclusion
The protocol described provides an efficient and high-yielding method for the synthesis of 3-amino-2-methylbenzotrifluoride. The use of catalytic hydrogenation with palladium on charcoal is a well-established and reliable method for the reduction of nitroarenes. This detailed application note serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the consistent production of this key intermediate.
References
- 1. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 2. US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Buy this compound | 6656-49-1 [smolecule.com]
- 5. 3-Amino-2-methylbenzotrifluoride | CymitQuimica [cymitquimica.com]
Application Notes: Reduction of the Nitro Group in 2-Methyl-3-nitrobenzotrifluoride
AN-2M3N-R1
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical reduction of 2-Methyl-3-nitrobenzotrifluoride to its corresponding aniline, 2-Methyl-3-aminobenzotrifluoride. The resulting amine is a valuable intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory agents, and agrochemicals.[1][2][3] Three common and effective reduction methodologies are presented: catalytic hydrogenation, chemical reduction using metals in acidic media, and electrochemical reduction. This guide includes comparative data, step-by-step experimental procedures, and decision-making workflows to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. 2-Methyl-3-aminobenzotrifluoride, the product of the reduction of this compound, is a key building block in the production of various biologically active compounds.[1][3] The choice of reduction method is critical, as it must be selective to avoid altering the trifluoromethyl group and efficient to ensure high yields for multi-step syntheses. This note outlines protocols for three distinct and widely applicable reduction techniques.
General Reaction Scheme
The reduction transforms the nitro group of this compound into an amino group, yielding 2-Methyl-3-aminobenzotrifluoride.
Caption: General reaction for the reduction of the nitro group.
Overview of Reduction Methodologies
The selection of an appropriate reduction method depends on factors such as laboratory scale, available equipment, desired purity, and the presence of other functional groups. While the trifluoromethyl group is generally stable, harsh conditions can sometimes lead to side reactions.
-
Catalytic Hydrogenation: This is a clean and efficient method, often providing high yields with simple product work-up.[1] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[1] It is highly scalable but requires specialized equipment for handling hydrogen gas safely.
-
Metal/Acid Reduction: A classic and robust method that uses common laboratory reagents like iron (Fe) or zinc (Zn) in the presence of an acid, such as HCl.[4] This method is cost-effective and does not require high-pressure apparatus, making it suitable for small to medium scale synthesis.
-
Electrochemical Reduction: A modern and sustainable approach that uses an electric current to drive the reduction.[5] This technique offers high selectivity, avoids the use of stoichiometric metal reductants, and can be performed in continuous flow setups, making it attractive for process chemistry and green manufacturing.[5]
Data Presentation: Comparison of Methods
The following table summarizes the typical reaction conditions and expected outcomes for the different reduction methods.
| Method | Reagents / Catalyst | Solvent | Temperature | Pressure | Typical Reaction Time | Reported Yield | Key Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C[1] | Methanol[1] | 40-45 °C[1] | Atmospheric[1] | 4-5 hours[1] | Good to Excellent | Requires H₂ gas source and catalyst filtration. |
| Metal/Acid Reduction | Fe powder, conc. HCl | Ethanol / Water | Reflux | Atmospheric | 2-4 hours | Good | Stoichiometric metal waste; vigorous reaction. |
| Electrochemical Reduction | H₂SO₄ (aq) / MeOH | Water / Methanol (1:1)[5] | Room Temp. | N/A | ~2 hours (flow)[5] | 85% (isolated)[5] | Requires specialized electrochemical cell.[5] |
Experimental Protocols
Safety Precaution: this compound is noted for its high toxicity if ingested or inhaled and can cause skin and eye irritation.[4] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
This protocol is adapted from the procedure described in patent literature for the reduction of this compound.[1]
Materials:
-
This compound (41.0 g, 0.2 mol)[1]
-
Methanol (100 mL)[1]
-
10% Palladium on charcoal (Pd/C) catalyst (1.0 g)[1]
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Reaction flask equipped with a magnetic stirrer, gas inlet, and outlet
Procedure:
-
Add this compound and methanol to the reaction flask.
-
Stir the solution at room temperature to dissolve the starting material.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge the system with nitrogen gas to remove air.
-
Replace the nitrogen atmosphere with hydrogen gas, maintaining a slight positive pressure (e.g., using a balloon).
-
Warm the stirred mixture to 40-45 °C.[1]
-
Continue passing hydrogen into the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 4-5 hours).[1]
-
Cool the solution to room temperature and purge the system with nitrogen gas to remove excess hydrogen.
-
Remove the catalyst by vacuum filtration through a pad of Celite. Rinse the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-3-aminobenzotrifluoride.
-
The product can be further purified by distillation or other chromatographic techniques if necessary.
Caption: Workflow for Catalytic Hydrogenation Protocol.
This is a general procedure for the reduction of aromatic nitro compounds using iron.[4]
Materials:
-
This compound (1 eq.)
-
Iron powder (3-4 eq.)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Round-bottom flask with a reflux condenser
Procedure:
-
In the round-bottom flask, combine this compound, ethanol, and water (e.g., in a 5:1 EtOH:H₂O ratio).
-
Add the iron powder to the mixture.
-
Heat the mixture to a gentle reflux.
-
Slowly add concentrated HCl dropwise via an addition funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue heating at reflux for 2-4 hours or until TLC analysis shows full consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Filter the mixture through Celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The product will be in the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
This protocol is based on a scalable flow electrolysis method.[5]
Materials & Equipment:
-
This compound
-
Sulfuric Acid (H₂SO₄)
-
Methanol (MeOH)
-
Deionized Water
-
Modular flow electrolysis cell (e.g., ElectraSyn flow) with a cathode (e.g., leaded bronze) and anode (e.g., platinum).[5]
-
Nafion membrane separator.[5]
-
Peristaltic pumps and power supply.
Procedure:
-
Prepare the Electrolytes:
-
Catholyte: Prepare a solution of this compound in a 1:1 mixture of water and methanol.
-
Anolyte: Prepare a 2M aqueous solution of sulfuric acid.[5]
-
-
Setup the Flow Cell: Assemble the flow cell according to the manufacturer's instructions, with the Nafion membrane separating the cathodic and anodic compartments.
-
Run the Electrolysis:
-
Pump the catholyte and anolyte through their respective compartments in the cell. The process can be run in a recirculating mode.
-
Apply a constant current to the cell. A low current density is initially recommended to minimize hydrogen evolution.[5]
-
Continue the electrolysis until the starting material is consumed (monitoring by an appropriate method like HPLC or GC is recommended). A total charge of ~12 F per mole of substrate may be required to achieve full conversion.[5]
-
-
Product Isolation:
-
Upon completion, the product, 2-Methyl-3-aminobenzotrifluoride, will be present in the catholyte solution as its anilinium bisulfate salt.
-
The product salt may precipitate directly from the solution, especially at higher concentrations.[5]
-
Collect the precipitated salt by filtration.
-
To recover the free amine, the salt can be dissolved and neutralized with a base (e.g., NaOH) followed by extraction with an organic solvent.
-
References
- 1. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 2. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 6656-49-1 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Electrophilic Substitution Reactions of 2-Methyl-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-nitrobenzotrifluoride is a substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring an activating methyl group and two powerful deactivating groups (nitro and trifluoromethyl), presents a distinct challenge and opportunity in synthetic chemistry. The trifluoromethyl (-CF3) and nitro (-NO2) groups significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[3][4][5] Consequently, electrophilic aromatic substitution (EAS) reactions on this substrate require harsh conditions and a thorough understanding of the competing directing effects of its substituents.[6]
These notes provide an overview of the theoretical considerations for electrophilic substitution on this compound and offer representative protocols for key reactions such as nitration, halogenation, and sulfonation.
Theoretical Considerations: Reactivity and Directing Effects
The outcome of electrophilic substitution on the this compound ring is governed by the additive effects of the three existing substituents.
-
-CF3 (Trifluoromethyl) Group: A very strong electron-withdrawing group (-I effect) that strongly deactivates the ring and is a meta-director.[7][8]
-
-NO2 (Nitro) Group: A powerful electron-withdrawing group (-I, -M effects) that strongly deactivates the ring and is a meta-director.[3][9]
-
-CH3 (Methyl) Group: An electron-donating group (+I effect) that weakly activates the ring and is an ortho, para-director.[8][9]
The combined influence of these groups dictates the position of an incoming electrophile. The two potent deactivating groups render the entire ring electron-deficient, necessitating more forcing reaction conditions compared to benzene.[6] The directing effects of the substituents are largely synergistic, pointing towards a preferred position for substitution.
Caption: Combined directing effects on the this compound ring.
As illustrated, the meta-directing influence of both the -CF3 (at C1) and -NO2 (at C3) groups, along with the para-directing influence of the -CH3 group (at C2), all converge on the C5 position. Therefore, electrophilic substitution is strongly predicted to occur at C5 . Substitution at C4 and C6 is sterically hindered and electronically disfavored.
Experimental Protocols
Disclaimer: The following protocols are representative examples based on standard procedures for deactivated aromatic compounds. Researchers should conduct their own optimization and safety assessments.
Further Nitration to Yield 2-Methyl-3,5-dinitrobenzotrifluoride
Given the deactivated nature of the ring, nitration requires strong conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid). This protocol is adapted from procedures for similar deactivated substrates.[10][11]
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 50 mL of concentrated sulfuric acid (98%) to 0°C in an ice-salt bath.
-
Reagent Addition: Slowly add 20.5 g (0.1 mol) of this compound to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitrating Mixture: Prepare the nitrating mixture by carefully adding 10 mL of fuming nitric acid (90%) to 20 mL of concentrated sulfuric acid (98%) in a separate flask, pre-cooled to 0°C.
-
Reaction: Add the nitrating mixture dropwise from the dropping funnel to the substrate solution over 1 hour. Meticulously maintain the reaction temperature between 0°C and 5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction progress using TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Halogenation (Bromination) to Yield 5-Bromo-2-methyl-3-nitrobenzotrifluoride
Halogenation of a heavily deactivated ring requires a potent electrophile, generated by using a Lewis acid catalyst like FeBr3 or AlCl3.[12]
Protocol:
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 20.5 g (0.1 mol) of this compound and 100 mL of a dry solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: Add 2.0 g (0.007 mol) of anhydrous iron(III) bromide (FeBr3).
-
Reagent Addition: In a dropping funnel, place 17.6 g (5.6 mL, 0.11 mol) of bromine. Add the bromine dropwise to the reaction mixture at room temperature over 30 minutes. The evolution of HBr gas should be observed.
-
Reaction: Gently heat the mixture to 50-60°C and maintain for 4-6 hours, or until the reaction completion is confirmed by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature and quench by carefully pouring it into 100 mL of cold water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic extracts and wash with 10% aqueous sodium thiosulfate solution to remove unreacted bromine, followed by water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by distillation under reduced pressure or column chromatography.
Sulfonation to Yield 2-Methyl-3-nitro-5-(sulfo)benzotrifluoride
Sulfonation of highly deactivated rings typically requires fuming sulfuric acid (oleum), which contains an excess of sulfur trioxide (SO3), the active electrophile.[13][14]
Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and a reflux condenser (with a drying tube), place 20.5 g (0.1 mol) of this compound.
-
Reagent Addition: Carefully and slowly add 50 mL of fuming sulfuric acid (20% SO3) to the substrate with stirring. The mixture will warm up.
-
Reaction: Heat the reaction mixture to 100-120°C and maintain for 8-12 hours. The reaction should be monitored by taking small aliquots, quenching them in water, and analyzing by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto a large volume of crushed ice. The sulfonic acid product may precipitate.
-
Isolation: Isolate the solid product by vacuum filtration. If it remains in solution, salting out with sodium chloride may be necessary to precipitate the sodium sulfonate salt.
-
Purification: The crude sulfonic acid or its salt can be purified by recrystallization from water.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful on substrates as deactivated as this compound.[15][16] The powerful electron-withdrawing effects of the -NO2 and -CF3 groups reduce the ring's nucleophilicity to a point where it cannot effectively attack the carbocation or acylium ion electrophiles generated in these reactions.[17] Furthermore, the nitro group can complex with the Lewis acid catalyst, further deactivating the system.
Data Presentation
Table 1: Predicted Product Distribution for Electrophilic Substitution
| Reaction Type | Electrophile (E+) | Major Product | Minor Products |
|---|---|---|---|
| Nitration | NO₂+ | 2-Methyl-3,5-dinitrobenzotrifluoride | Not significant |
| Bromination | Br+ | 5-Bromo-2-methyl-3-nitrobenzotrifluoride | Not significant |
| Sulfonation | SO₃ | 2-Methyl-3-nitro-5-sulfobenzotrifluoride | Not significant |
| Friedel-Crafts | R+ / RCO+ | No reaction expected | - |
Table 2: Illustrative Isomer Distribution from Nitration of 3-Methyl Benzotrifluoride This data is for the nitration of a precursor and serves as an example of the complex product mixtures that can arise in related systems.[18]
| Reaction Temp. | 2-Nitro Isomer (%) | 4-Nitro Isomer (%) | 6-Nitro Isomer (%) |
|---|---|---|---|
| -30°C to -31°C | 46.6 | 26.9 | 26.5 |
| -20°C to -25°C | 44.0 | 26.6 | 29.0 |
Visualized Workflows and Mechanisms
References
- 1. Buy this compound | 6656-49-1 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesizing Disubstituted Benzenes: Effects of Substituents on Rate and Orientation | OpenOChem Learn [learn.openochem.org]
- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 10. aiinmr.com [aiinmr.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. mt.com [mt.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: The Utility of 2-Methyl-3-nitrobenzotrifluoride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-nitrobenzotrifluoride is a valuable intermediate in organic synthesis, primarily utilized in the preparation of its corresponding aniline derivative, 3-amino-2-methylbenzotrifluoride. This amino compound serves as a key building block for the introduction of the 2-methyl-3-(trifluoromethyl)aniline moiety into more complex molecules. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry, as it can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols for the synthesis of this compound and its subsequent reduction to 3-amino-2-methylbenzotrifluoride. Furthermore, it discusses the broader significance of trifluoromethylated anilines as crucial components in the synthesis of modern pharmaceuticals, exemplified by the structure of the tyrosine kinase inhibitor, Nilotinib.
Introduction
Aromatic compounds containing both nitro and trifluoromethyl groups are highly reactive and versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of these substituents activates the aromatic ring for various transformations. This compound is a key precursor for the synthesis of 3-amino-2-methylbenzotrifluoride, a valuable building block in drug discovery.
The synthesis of this compound is typically achieved through a multi-step process starting from benzotrifluoride. This involves nitration to introduce the nitro group, followed by a methylation reaction. The subsequent reduction of the nitro group to an amine is a critical step in creating a functional group handle for further molecular elaboration.
While this compound is not a direct precursor in the synthesis of the anticancer drug Nilotinib, the structure of Nilotinib features a related trifluoromethylaniline moiety, underscoring the importance of this class of intermediates in the design of targeted therapies.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of 3-amino-2-methylbenzotrifluoride.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1. Nitration | Benzotrifluoride | Fuming nitric acid, concentrated sulfuric acid, 20-30°C | 3-Nitrobenzotrifluoride | 91 | 94.0 (GLC) | [1] |
| 2. Methylation | 3-Nitrobenzotrifluoride | Trimethylsulfoxonium iodide, sodium hydride, DMSO/THF, <30°C | This compound | 32 | - | [1] |
| 3. Reduction (Catalytic Hydrogenation) | This compound | H₂, 10% Pd/C, methanol, 40-45°C, atmospheric pressure | 3-Amino-2-methylbenzotrifluoride | 92 | - |
Experimental Protocols
Synthesis of 3-Nitrobenzotrifluoride
Materials:
-
Benzotrifluoride
-
Concentrated sulfuric acid
-
Fuming nitric acid (95%)
-
Dichloromethane
-
Magnesium sulfate
-
Ice
Procedure:
-
To a stirred mixture of benzotrifluoride (80.0 g, 0.55 mol) and concentrated sulfuric acid (200 ml), add fuming nitric acid (29.3 ml, 44.0 g, 1.2 equivalents) over 30 minutes.
-
Maintain the temperature of the reaction mixture between 20°C and 30°C using external cooling.
-
After the addition is complete, continue stirring at room temperature for an additional hour.
-
Pour the reaction mixture onto a mixture of ice (1 kg) and water (100 ml).
-
Extract the product with dichloromethane (2 x 250 ml).
-
Wash the combined organic extracts with water (2 x 100 ml).
-
Dry the organic solution over magnesium sulfate and evaporate the solvent under reduced pressure at 30°C to yield 3-nitrobenzotrifluoride as a pale-yellow oil.[1]
Synthesis of this compound
Materials:
-
3-Nitrobenzotrifluoride
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Di-isopropyl ether
-
Water
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Under a dry nitrogen atmosphere, wash sodium hydride (22.0 g, 0.55 mol, 1.1 equivalents) with petroleum ether to remove the mineral oil.
-
Add a mixture of DMSO (250 ml) and THF (250 ml) to the washed sodium hydride.
-
Add trimethylsulfoxonium iodide (121.0 g, 0.55 m) portion-wise to the stirred suspension, maintaining the temperature below 30°C.
-
Stir the resulting mixture at room temperature for one hour.
-
Add a solution of 3-nitrobenzotrifluoride (95.5 g, 0.5 m) in THF (50 ml) dropwise to the reaction mixture over 30 minutes, keeping the temperature below 30°C.
-
Continue stirring at room temperature for an additional 2 hours.
-
Dilute the reaction mixture with water (1.5 L) and extract the product with di-isopropyl ether (2 x 250 ml).
-
Wash the combined organic extracts with water (100 ml) and saturated sodium chloride solution (100 ml).
-
Dry the organic solution over magnesium sulfate and evaporate the solvent to give the crude product.
-
Purify the crude product by distillation under reduced pressure to obtain this compound as a pale-yellow oil.[1]
Synthesis of 3-Amino-2-methylbenzotrifluoride (Catalytic Hydrogenation)
Materials:
-
This compound
-
Methanol
-
10% Palladium on charcoal (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
In a flask, dissolve this compound (41.0 g, 0.2 mol) in methanol (100 ml).
-
Stir the solution under a dry nitrogen atmosphere at room temperature and add the 10% Pd/C catalyst (1.0 g).
-
Warm the stirred mixture to 40-45°C.
-
Pass hydrogen gas into the solution at atmospheric pressure until the reduction is complete, as monitored by thin-layer chromatography (typically 4-5 hours).
-
Cool the solution to room temperature and remove the catalyst by filtration.
-
Distill the solvent from the filtrate at atmospheric pressure.
-
Purify the crude product by steam distillation to yield 3-amino-2-methylbenzotrifluoride as a pale-brown oil that slowly crystallizes.
Mandatory Visualizations
Caption: Synthetic pathway to 3-Amino-2-methylbenzotrifluoride.
Caption: Experimental workflow for the reduction of this compound.
Pharmaceutical Relevance: The Case of Nilotinib
Trifluoromethylated anilines are a class of privileged scaffolds in medicinal chemistry. The trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often leading to improved potency, selectivity, and pharmacokinetic profiles.
A prominent example of a pharmaceutical agent containing a trifluoromethylaniline moiety is Nilotinib (Tasigna®), a second-generation tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[2] The synthesis of Nilotinib involves the coupling of two key intermediates: 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline and 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[3]
While the specific intermediate synthesized in this application note, 3-amino-2-methylbenzotrifluoride, is not the one used in the documented synthesis of Nilotinib, the overall structure of Nilotinib highlights the strategic importance of trifluoromethylaniline building blocks in the construction of complex, biologically active molecules. The development of efficient synthetic routes to various isomers of trifluoromethylated anilines, such as the one detailed here, is therefore of high interest to the pharmaceutical industry. The Buchwald-Hartwig amination is a modern and powerful method for the C-N bond formation required in the synthesis of such complex arylamines.
Conclusion
This compound is a readily accessible intermediate that can be efficiently converted to 3-amino-2-methylbenzotrifluoride. The protocols provided herein offer a clear and concise guide for the laboratory-scale synthesis of this valuable building block. The strategic importance of the trifluoromethylaniline scaffold in modern drug discovery, as exemplified by the structure of Nilotinib, ensures that intermediates such as this compound will remain relevant to researchers and scientists in the field of pharmaceutical development.
References
Application of 2-Methyl-3-nitrobenzotrifluoride in Agrochemical Formulations: A Detailed Guide for Researchers
Introduction
2-Methyl-3-nitrobenzotrifluoride is a key chemical intermediate primarily utilized in the synthesis of specialized agrochemicals, particularly a class of herbicides known as 2-haloacetanilides. Its unique trifluoromethyl and nitro group substitutions make it a valuable precursor for creating active ingredients with potent herbicidal activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the use of this compound in the formulation of agrochemicals.
Synthetic Application: Intermediate for 2-Haloacetanilide Herbicides
This compound serves as a crucial building block for the synthesis of substituted anilines, which are subsequently converted into 2-haloacetanilide herbicides. A prominent example of a herbicide derived from this intermediate is N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide.
General Synthetic Pathway
The overall synthetic route involves a two-step process starting from this compound:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group (-NH2) to form 2-methyl-3-(trifluoromethyl)aniline.
-
N-alkylation and Acylation: The resulting aniline derivative undergoes N-alkylation and acylation to introduce the final functional groups, yielding the active herbicidal compound.
Figure 1: General synthetic pathway from this compound to a 2-haloacetanilide herbicide.
Mode of Action of Derived Herbicides
Herbicides derived from this compound, such as N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide, belong to the chloroacetanilide class of herbicides. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[1][2][3][4][5][6][7]
VLCFAs are crucial components of plant cell membranes and are essential for various developmental processes, including cell division and expansion. By inhibiting the enzymes involved in VLCFA elongation, these herbicides disrupt the formation of new cells, particularly in the growing points of shoots and roots of germinating weeds.[1][4][6][7] This leads to stunted growth and eventual death of the weed seedlings before or shortly after they emerge from the soil. The site of action is believed to be the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[4][6]
Figure 2: Signaling pathway illustrating the mode of action of chloroacetanilide herbicides.
Agrochemical Formulation
Herbicides derived from this compound are typically formulated as either Emulsifiable Concentrates (EC) or Suspension Concentrates (SC) for application in the field. The choice of formulation depends on the physicochemical properties of the active ingredient and the intended application method.
Emulsifiable Concentrate (EC) Formulation
EC formulations are suitable for active ingredients that are soluble in organic solvents but not in water. When an EC formulation is mixed with water, it forms a stable emulsion.
Table 1: Example of a Generic Emulsifiable Concentrate (EC) Formulation
| Component | Function | Typical Concentration Range (% w/w) |
| N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide | Active Ingredient | 20 - 50 |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 40 - 70 |
| Emulsifier Blend (e.g., Calcium dodecylbenzenesulfonate and ethoxylated castor oil) | Emulsifying Agent | 5 - 15 |
| Stabilizer (e.g., Epoxidized soybean oil) | Stabilizer | 1 - 5 |
Suspension Concentrate (SC) Formulation
SC formulations are used for active ingredients that are solid and have low solubility in both water and organic solvents. The solid active ingredient is milled to a fine particle size and suspended in water with the help of dispersing and suspending agents.
Table 2: Example of a Generic Suspension Concentrate (SC) Formulation
| Component | Function | Typical Concentration Range (% w/w) |
| N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide | Active Ingredient | 30 - 50 |
| Water | Carrier | 30 - 50 |
| Propylene Glycol | Antifreeze | 5 - 10 |
| Dispersing Agent (e.g., Lignosulfonate) | Dispersant | 2 - 5 |
| Wetting Agent (e.g., Sodium lauryl sulfate) | Wetting Agent | 1 - 3 |
| Thickening Agent (e.g., Xanthan gum) | Suspending Agent | 0.1 - 0.5 |
| Biocide | Preservative | 0.1 - 0.2 |
| Antifoaming Agent | Defoamer | 0.1 - 0.5 |
Experimental Protocols
Protocol for the Synthesis of N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide
This protocol outlines a general procedure for the synthesis of the target herbicide from this compound. Safety Precaution: This synthesis should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
Step 1: Reduction of this compound
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (H2) to 50-100 psi.
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-methyl-3-(trifluoromethyl)aniline.
Step 2: Synthesis of N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide [8]
-
To a solution of 2-methyl-3-(trifluoromethyl)aniline (1.0 eq) in an aprotic solvent (e.g., toluene or xylene), add aqueous formaldehyde (1.1 eq).
-
Heat the mixture to 60-80 °C and stir for 1-2 hours. Separate the organic phase.
-
To the organic phase, add chloroacetyl chloride (1.1 eq) dropwise at a temperature below 40 °C.
-
After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.
-
Add ethanol (excess) to the reaction mixture and stir for an additional 5-8 hours at room temperature to form the ethoxymethyl group.
-
Wash the reaction mixture with water and aqueous sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation to obtain N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide.
Figure 3: Workflow for the synthesis of N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide.
Protocol for Greenhouse Efficacy Bioassay
This protocol describes a general method for evaluating the pre-emergence herbicidal efficacy of a formulated product in a greenhouse setting.
-
Planting: Fill pots or trays with a standard potting mix. Sow seeds of target weed species (e.g., barnyardgrass, green foxtail) and crop species (e.g., corn, soybean) at a uniform depth.
-
Herbicide Application: Prepare a series of dilutions of the formulated herbicide in water. Immediately after planting, apply the herbicide solutions evenly to the soil surface of the pots using a calibrated laboratory sprayer. Include an untreated control group.
-
Growth Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions suitable for the growth of the test plants.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal efficacy by rating the percentage of weed control and crop injury compared to the untreated control. A common rating scale is 0% (no effect) to 100% (complete kill).
-
Data Analysis: For dose-response studies, calculate the EC50 (effective concentration to cause 50% inhibition) for each weed species.
Figure 4: Workflow for a greenhouse pre-emergence herbicide efficacy bioassay.
Quantitative Data
Table 3: Estimated 72-hour EC50 Values of Chloroacetanilide Herbicides for Chlorella kessleri [9]
| Herbicide | EC50 (µg/L) | 95% Confidence Interval (µg/L) |
| Acetochlor | 1.8 | 1.6 - 2.0 |
| Alachlor | 3.5 | 3.2 - 3.8 |
| Metolachlor | 13.5 | 12.3 - 14.8 |
| Propachlor | 25.4 | 23.1 - 27.9 |
Note: Lower EC50 values indicate higher toxicity.
Field trial data for various chloroacetanilide herbicides on crops like corn and soybean have demonstrated their effectiveness in controlling a range of annual grasses and broadleaf weeds.[10][11][12][13] However, specific performance data for herbicides derived from this compound would require dedicated field trials.
Conclusion
This compound is a valuable intermediate for the synthesis of potent 2-haloacetanilide herbicides. The resulting active ingredients act by inhibiting very-long-chain fatty acid synthesis in weeds, providing effective pre-emergence control. The information and protocols provided in this document offer a comprehensive guide for researchers and professionals working on the development and application of agrochemicals derived from this important precursor. Further research is warranted to generate specific efficacy and formulation data for novel herbicides synthesized from this compound.
References
- 1. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]
- 6. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. US4399306A - Process for the preparation of 2,6-dialkyl-N-alkoxymethyl-2-chloro-acetanilides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [iastatedigitalpress.com]
- 11. wiscweeds.info [wiscweeds.info]
- 12. ▶ 2025 Corn and Soybean Weed Management: Field Observations and Research Updates – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 13. ag.purdue.edu [ag.purdue.edu]
Application Notes and Protocols for the Nitration of 2-Methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of substituted benzotrifluorides is a critical transformation in synthetic organic chemistry, providing key intermediates for the pharmaceutical and agrochemical industries. The introduction of a nitro group onto the aromatic ring opens up a plethora of further chemical modifications. This document provides a detailed protocol for the nitration of methylbenzotrifluoride, offering insights into the reaction conditions, regioselectivity, and product distribution. Due to the limited availability of specific literature on the nitration of 2-methylbenzotrifluoride, this protocol is based on the well-documented nitration of its isomer, 3-methylbenzotrifluoride. The principles and procedures outlined are broadly applicable to the nitration of other substituted benzotrifluorides.
The regiochemical outcome of the electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. In the case of 2-methylbenzotrifluoride, the methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This leads to a mixture of isomeric products. Understanding and controlling the reaction conditions is crucial for maximizing the yield of the desired isomer.
Data Presentation
The following tables summarize the quantitative data obtained from the nitration of 3-methylbenzotrifluoride under various conditions. This data is presented as a representative example of the isomer distribution that can be expected in the nitration of a methylbenzotrifluoride.
Table 1: Isomer Distribution in the Nitration of 3-Methylbenzotrifluoride with 98% Nitric Acid
| Temperature (°C) | Solvent | 2-nitro Isomer (%) | 4-nitro Isomer (%) | 6-nitro Isomer (%) | 5-nitro Isomer (%) | Reference |
| -16 to -22 | None | 43 | 31 | 24 | ~1 | [1] |
| -30 to -31 | None | 46.6 | 26.9 | 26.5 | Not Reported | [1] |
Table 2: Isomer Distribution in the Nitration of 3-Methylbenzotrifluoride with 90% Nitric Acid
| Temperature (°C) | Solvent | 2-nitro Isomer (%) | 6-nitro Isomer (%) | 4-nitro Isomer (%) | Reference |
| -5 to 10 | None | 44.2 | 31.1 | 24.5 | [1] |
Table 3: Isomer Distribution in the Nitration of 3-Methylbenzotrifluoride with 98% Nitric Acid in a Solvent
| Temperature (°C) | Solvent | 2-nitro Isomer (%) | 6-nitro Isomer (%) | 4-nitro Isomer (%) | Reference |
| -20 to -25, then warmed to 15 | Methylene Chloride | 44 | 29 | 26.6 | [1] |
Experimental Protocols
This section provides a detailed methodology for the nitration of 3-methylbenzotrifluoride, which can be adapted for 2-methylbenzotrifluoride.
Materials:
-
3-Methylbenzotrifluoride
-
98% Nitric Acid
-
Ice
-
Water
-
Methylene Chloride
-
Sodium Carbonate solution
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A nitration vessel is charged with 250 g (3.97 moles) of 98% nitric acid and cooled to approximately -18°C using an ice-salt bath.
-
Addition of Substrate: 100 g (0.62 moles) of 3-methylbenzotrifluoride is added dropwise to the cooled nitric acid with vigorous stirring. The temperature of the reaction mixture is carefully maintained between -16°C and -22°C throughout the addition.[1] The addition process typically takes about 2 hours and 15 minutes.[1]
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at the same temperature to ensure the reaction goes to completion.[1]
-
Quenching: The reaction mixture is then carefully poured into a mixture of ice and water.
-
Extraction: Methylene chloride is added to the quenched mixture to facilitate the phase separation of the nitrated products. The organic layer containing the product isomers is separated.
-
Washing: The organic layer is washed with a sodium carbonate solution to neutralize any remaining acid.
-
Solvent Removal: The solvent is removed from the organic layer using a rotary evaporator to yield the crude product as an oil.[1]
-
Analysis: The isomer distribution of the product can be determined by gas-liquid chromatography (GLC) and 19F NMR spectroscopy.[1]
Mandatory Visualization
Caption: Reaction pathway for the nitration of 2-methylbenzotrifluoride.
Caption: Experimental workflow for the nitration of 2-methylbenzotrifluoride.
References
methylation of 3-nitrobenzotrifluoride to yield 2-Methyl-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-methyl-3-nitrobenzotrifluoride via the methylation of 3-nitrobenzotrifluoride. The described method utilizes dimethyloxosulfonium methylide as the methylating agent, generated in situ from trimethylsulfoxonium iodide and sodium hydride. This protocol is intended for use by qualified researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to proper laboratory safety procedures is mandatory.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a trifluoromethyl group and a nitro group, imparts unique reactivity, making it a key building block for more complex molecules.[2] The methylation of the readily available starting material, 3-nitrobenzotrifluoride, at the ortho position to the nitro group presents a direct route to this important compound.
The protocol outlined herein is based on the Corey-Chaykovsky reaction, which employs a sulfur ylide to deliver a methylene group. In this specific application, dimethyloxosulfonium methylide acts as the nucleophile, attacking the aromatic ring of 3-nitrobenzotrifluoride.
Reaction Scheme
The overall reaction is depicted below:
Figure 1: Methylation of 3-Nitrobenzotrifluoride
Physicochemical Data
A summary of the physical and chemical properties of the key reactant and product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 3-Nitrobenzotrifluoride | C7H4F3NO2 | 191.11[3] | Pale yellow to orange crystalline solid or pale straw-colored, oily liquid[4][5] | 200-208.5[6][7] | 57-60[4] | 1.436 (at 25°C)[6] |
| This compound | C8H6F3NO2 | 205.14[2] | Pale-yellow oil[8] | Not specified | Not specified | Not specified |
Experimental Protocol
This protocol is divided into two main stages: the in situ preparation of dimethyloxosulfonium methylide and the subsequent methylation of 3-nitrobenzotrifluoride.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier |
| 3-Nitrobenzotrifluoride | 98-46-4 | ≥97% | e.g., Sigma-Aldrich |
| Trimethylsulfoxonium iodide | 1774-47-6 | ≥98% | e.g., Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 60% | e.g., Sigma-Aldrich |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 67-68-5 | ≥99.9% | e.g., Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | ≥99.9% | e.g., Sigma-Aldrich |
| Diethyl ether | 60-29-7 | Anhydrous | e.g., Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH4Cl) | 12125-02-9 | N/A | Laboratory prepared |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | N/A | e.g., Sigma-Aldrich |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Detailed Procedure
Part A: Preparation of Dimethyloxosulfonium Methylide Solution
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil. Decant the hexane carefully after each wash under a stream of inert gas.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the washed sodium hydride.
-
In a separate dry flask, dissolve trimethylsulfoxonium iodide in anhydrous DMSO.
-
Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride suspension at room temperature with vigorous stirring.
-
Stir the resulting mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and a milky white solution is formed. This is the dimethyloxosulfonium methylide solution.
Part B: Methylation of 3-Nitrobenzotrifluoride
-
In a separate dry flask, dissolve 3-nitrobenzotrifluoride in anhydrous tetrahydrofuran (THF).
-
Cool the dimethyloxosulfonium methylide solution to 0-5 °C in an ice bath.
-
Slowly add the solution of 3-nitrobenzotrifluoride to the cooled ylide solution via a dropping funnel over 30 minutes, maintaining the internal temperature below 30 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part C: Purification
-
Purify the crude product by vacuum distillation to obtain this compound as a pale-yellow oil. A patent for this reaction reports a yield of 32%.[8]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
3-Nitrobenzotrifluoride: This compound is toxic if swallowed or inhaled and causes skin and eye irritation.[2] It is a combustible liquid.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Dimethyl Sulfoxide (DMSO): DMSO can be absorbed through the skin. Avoid contact.
-
Trimethylsulfoxonium Iodide: May cause irritation. Handle with care.
-
Diethyl Ether: Highly flammable. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Quantitative Data Summary
The following table summarizes the suggested quantities of reagents for a laboratory-scale synthesis. These can be scaled as needed, with appropriate adjustments to equipment and reaction times.
| Reagent | Molar Mass ( g/mol ) | Moles (approx.) | Mass/Volume |
| 3-Nitrobenzotrifluoride | 191.11 | 0.05 | 9.56 g |
| Trimethylsulfoxonium iodide | 220.07 | 0.06 | 13.2 g |
| Sodium hydride (60%) | 24.00 | 0.06 | 2.4 g |
| Anhydrous DMSO | 78.13 | N/A | ~100 mL |
| Anhydrous THF | 72.11 | N/A | ~50 mL |
Signaling Pathway/Logical Relationship Diagram
The logic of this synthetic protocol follows a standard sequence for many organic reactions involving an in situ prepared reagent.
Caption: Logical flow of the synthesis protocol.
Conclusion
The protocol described provides a comprehensive guide for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this valuable intermediate for further applications in pharmaceutical and agrochemical development. Careful attention to anhydrous conditions and inert atmosphere techniques is crucial for the successful preparation and handling of the reactive ylide intermediate.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. prepchem.com [prepchem.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 7. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
Application Notes: Catalytic Hydrogenation of 2-Methyl-3-nitrobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the catalytic hydrogenation of 2-Methyl-3-nitrobenzotrifluoride to produce 2-methyl-3-aminobenzotrifluoride. This transformation is crucial as 2-methyl-3-aminobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other chemical products.[1][2] The protocol outlines the use of palladium on carbon (Pd/C) as a catalyst in a methanol solvent system.[3] Included are tables summarizing reaction parameters and expected outcomes, a step-by-step experimental procedure, safety precautions, and a graphical workflow of the process.
Reaction Scheme
The reaction involves the reduction of the nitro group (-NO₂) on the this compound molecule to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.
Reactant: this compound Product: 2-Methyl-3-aminobenzotrifluoride (also known as 3-amino-2-methylbenzotrifluoride) Catalyst: Palladium on Carbon (Pd/C)
Data Presentation
The following tables summarize the quantitative data for the catalytic hydrogenation process based on established literature.[3]
Table 1: Reaction Components and Conditions
| Parameter | Value / Description | Source |
|---|---|---|
| Substrate | This compound (41.0 g, 0.2 mol) | [3] |
| Catalyst | 10% Palladium on Carbon (w/w) | [3] |
| Catalyst Loading | 1.0 g (approx. 2.4 wt% relative to substrate) | [3] |
| Solvent | Methanol (100 mL) | [3] |
| Hydrogen Pressure | Atmospheric Pressure | [3] |
| Temperature | 40-45 °C | [3] |
| Reaction Time | 4-5 hours |[3] |
Table 2: Summary of Yield and Purity
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Product Yield | 92% (isolated) | Product isolated after steam distillation. | [3] |
| Purity | High | Purity sufficient for subsequent synthetic steps. Analytical method not specified. | [3] |
| Monitoring | Thin-Layer Chromatography (TLC) | Reaction completion was determined by the consumption of the starting material. |[3] |
Experimental Protocol
This protocol details the procedure for the catalytic hydrogenation of this compound.
Materials and Equipment:
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas supply
-
Nitrogen (N₂) or Argon (Ar) gas supply (for inerting)
-
Three-neck round-bottom flask or dedicated hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Gas inlet adapter and bubbler
-
Filtration apparatus (e.g., Büchner funnel)
-
Celite® or a similar filter aid
-
Rotary evaporator
-
Steam distillation apparatus
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel (e.g., a 500 mL three-neck round-bottom flask) equipped with a magnetic stir bar, a condenser, and a gas inlet, add this compound (41.0 g, 0.2 mol).[3]
-
Add methanol (100 mL) to dissolve the substrate.[3]
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
-
Catalyst Addition and Inerting:
-
Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (1.0 g) to the stirred solution.[3] Adding the catalyst under an inert atmosphere prevents premature reaction with atmospheric oxygen.
-
Seal the vessel and purge the system with nitrogen or argon for 5-10 minutes to remove all air.
-
-
Hydrogenation:
-
Replace the inert gas supply with a hydrogen gas supply (e.g., from a balloon or a regulated cylinder) connected via a bubbler to monitor gas flow.
-
Begin stirring the mixture vigorously to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
Gently warm the reaction mixture to 40-45 °C using a heating mantle.[3]
-
Continue passing hydrogen into the solution at atmospheric pressure.[3]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC).
-
The reaction is considered complete when the starting material (this compound) is no longer visible on the TLC plate. This typically takes 4-5 hours.[3]
-
-
Work-up and Isolation:
-
Once the reaction is complete, stop the heating and allow the mixture to cool to room temperature.[3]
-
Stop the hydrogen flow and carefully purge the reaction vessel with nitrogen or argon to remove all residual hydrogen gas.[6]
-
[CRITICAL SAFETY STEP] Prepare a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick). Pre-wet the Celite® pad with a small amount of methanol.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the filter cake with additional methanol (2 x 20 mL) to recover all the product.
-
Safety Note: Do not allow the catalyst on the filter paper to dry out, as Pd/C charged with hydrogen can be pyrophoric and ignite upon contact with air.[6] Keep the filter cake wet with solvent at all times and dispose of it appropriately (e.g., by quenching in a large volume of water).
-
Combine the filtrate and washings and concentrate the solution using a rotary evaporator to remove the methanol.[3]
-
-
Purification:
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[6] All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Catalyst Handling: Palladium on carbon, especially after being exposed to hydrogen, is pyrophoric and can ignite spontaneously in air, particularly when dry.[6] Always handle the catalyst under an inert atmosphere or as a wet slurry.
-
Reagents: this compound is classified as toxic if swallowed or in contact with skin and causes serious eye irritation.[4] Handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General: Conduct a thorough risk assessment before starting the experiment.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-methyl-3-aminobenzotrifluoride.
References
- 1. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | 6656-49-1 [sigmaaldrich.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Methyl-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-3-nitrobenzotrifluoride as a key starting material for the preparation of novel heterocyclic compounds. The protocols detailed herein are based on established chemical transformations and offer a foundation for the development of new molecular entities with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a versatile aromatic building block characterized by the presence of a nitro group, a methyl group, and a trifluoromethyl group on the benzene ring.[1] These functionalities provide multiple reactive sites for a variety of chemical transformations, making it an attractive precursor for the synthesis of complex heterocyclic structures. The electron-withdrawing nature of the trifluoromethyl and nitro groups significantly influences the reactivity of the aromatic ring, enabling specific substitution and cyclization patterns.[2]
The primary synthetic route to utilizing this compound in heterocyclic synthesis involves the reduction of the nitro group to form 3-amino-2-methylbenzotrifluoride. This aniline derivative serves as a crucial intermediate for the construction of various fused heterocyclic systems.[3][4]
Synthesis of Key Intermediate: 3-Amino-2-methylbenzotrifluoride
The reduction of the nitro group in this compound is a high-yielding and critical first step for subsequent heterocyclic ring formation. Catalytic hydrogenation is the preferred method for this transformation.[4]
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Methanol
-
Palladium on charcoal catalyst (10% w/w)
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
A solution of this compound (41.0 g, 0.2 mol) in methanol (100 ml) is stirred under a dry nitrogen atmosphere at room temperature.[5]
-
Palladium on charcoal catalyst (1.0 g, 10% w/w) is added to the stirred mixture.[5]
-
The mixture is warmed to 40-45°C.[5]
-
Hydrogen gas is passed into the solution at atmospheric pressure. The reaction is monitored by thin-layer chromatography and is typically complete within 4-5 hours.[5]
-
After the reaction is complete, the solution is cooled to room temperature.[5]
-
The catalyst is removed by filtration.[5]
-
The solvent is distilled at atmospheric pressure, followed by steam distillation of the crude product to yield 3-amino-2-methylbenzotrifluoride.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound (41.0 g) | [5] |
| Product | 3-Amino-2-methylbenzotrifluoride | [5] |
| Yield | 32.2 g (92%) | [5] |
| Appearance | Pale-brown oil which slowly crystallizes | [5] |
Application in the Synthesis of Quinolines
While specific examples of the Friedländer or Skraup synthesis using 3-amino-2-methylbenzotrifluoride are not readily found in the searched literature, the general applicability of these reactions to ortho-substituted anilines suggests their potential for synthesizing novel quinoline derivatives. The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][6][7]
Proposed Synthetic Pathway: Friedländer Synthesis of a Novel Quinoline
A plausible, though not explicitly cited, application would involve the reaction of a derivative of 3-amino-2-methylbenzotrifluoride, specifically 2-amino-3-methyl-benzaldehyde (which would need to be synthesized from the parent amine), with a ketone such as acetone to yield a substituted quinoline.
dot
Caption: Proposed Friedländer synthesis of a quinoline derivative.
Application in the Synthesis of Benzimidazoles
Benzimidazoles are a significant class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid.[8] 3-Amino-2-methylbenzotrifluoride, being a substituted aniline, would first require the introduction of a second amino group ortho to the existing one to be directly applicable in traditional benzimidazole synthesis. However, alternative modern synthetic methods may provide pathways from this starting material.
Proposed Synthetic Pathway: Multi-step Benzimidazole Synthesis
A hypothetical route could involve the nitration of N-acetyl-3-amino-2-methylbenzotrifluoride, followed by reduction of the newly introduced nitro group to create the required ortho-diamine, which can then be cyclized.
dot
Caption: Proposed workflow for benzimidazole synthesis.
Application in the Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles. Their synthesis typically involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[5][9] Similar to the synthesis of benzimidazoles, the direct use of 3-amino-2-methylbenzotrifluoride would require the introduction of a second ortho-amino group.
Proposed Synthetic Pathway: Quinoxaline Synthesis
Following a similar strategy as for the benzimidazoles, one could synthesize the necessary ortho-diamine from 3-amino-2-methylbenzotrifluoride. This diamine can then be reacted with a 1,2-dicarbonyl compound like glyoxal or benzil to form the corresponding quinoxaline.
dot
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acridone synthesis [organic-chemistry.org]
- 5. Quinoxaline synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-3-nitrobenzotrifluoride as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-nitrobenzotrifluoride is a pivotal chemical intermediate, distinguished by its unique trifluoromethyl, nitro, and methyl substituted aromatic structure.[1] This arrangement of functional groups imparts enhanced reactivity and selectivity, making it a valuable precursor in the synthesis of a diverse range of functional materials.[2] Its applications span the development of high-performance polymers, specialized agrochemicals, and pharmaceutical intermediates.[2][3] The trifluoromethyl group, in particular, is a strong electron-withdrawing substituent that can significantly influence the physicochemical properties of the final products, including their metabolic stability, lipophilicity, and binding interactions with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of functional polymers and agrochemicals.
I. High-Performance Fluorinated Polyimides
The incorporation of trifluoromethyl groups into polyimide structures is a well-established strategy for enhancing their properties. These fluorinated polyimides often exhibit improved solubility, lower dielectric constants, reduced water absorption, and enhanced thermal stability compared to their non-fluorinated counterparts.[4][5][6] 3-Amino-2-methylbenzotrifluoride, readily synthesized from this compound, serves as a valuable diamine monomer in the production of these advanced polymers.
Quantitative Data Summary: Properties of Fluorinated Polyimides
The following table summarizes the properties of various fluorinated polyimides synthesized from diamine monomers containing trifluoromethyl groups, illustrating the impact of this functional group on the final material characteristics.
| Polymer ID | Dianhydride | Diamine | Glass Transition Temperature (°C) | 5% Weight Loss Temperature (°C) | Dielectric Constant (1 MHz) | Water Absorption (%) |
| PI-1 | 6FDA | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | 316 | 531 | 2.74 - 3.2 | 0.2 - 0.7 |
| PI-2 | BTDA | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | - | >500 | - | - |
| FPI-2 | BTDA/MABTFMB | TMMDA | - | - | - | - |
| 6FADAP-PI | 6FDA | 6FADAP | 290 | ~500 | 2.81 | 1.9 |
*6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane; BTDA: Benzophenone tetracarboxylic acid dianhydride; MABTFMB: 2,2'-bis(trifluoromethyl)-4,4'-bis[4-(4-amino-3-methyl)benzamide]biphenyl; TMMDA: 3,3',5,5'-tetramethyl-4,4'-diaminodiphenylmethane; 6FADAP: 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide. Data compiled from multiple sources.[4][5][6]
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2-methylbenzotrifluoride
This protocol describes the reduction of the nitro group in this compound to an amine.
Materials:
-
This compound
-
Methanol
-
Palladium on charcoal (10% w/w)
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
In a suitable reaction vessel, dissolve this compound (41.0 g, 0.2 mol) in methanol (100 ml).
-
Stir the solution under a nitrogen atmosphere at room temperature.
-
Carefully add palladium on charcoal catalyst (1.0 g, 10% w/w).
-
Warm the stirred mixture to 40-45°C.
-
Pass hydrogen gas into the solution at atmospheric pressure.
-
Monitor the reaction by thin-layer chromatography until the reduction is complete (approximately 4-5 hours).
-
Cool the solution to room temperature and remove the catalyst by filtration.
-
The filtrate containing 3-amino-2-methylbenzotrifluoride can be used directly in the next step or purified further by distillation under reduced pressure.[7]
Protocol 2: Synthesis of a Fluorinated Polyimide
This protocol outlines a general procedure for the synthesis of a polyimide from 3-Amino-2-methylbenzotrifluoride and an aromatic dianhydride.
Materials:
-
3-Amino-2-methylbenzotrifluoride
-
Aromatic dianhydride (e.g., 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane, 6FDA)
-
N-methyl-2-pyrrolidone (NMP)
-
Isoquinoline
-
Xylene
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap, dissolve equimolar amounts of 3-Amino-2-methylbenzotrifluoride and the chosen aromatic dianhydride in NMP.
-
Add a catalytic amount of isoquinoline and xylene as an azeotropic agent.
-
Heat the reaction mixture to 160°C and maintain for 3 hours to remove water via the Dean-Stark trap.
-
Increase the temperature to distill off the xylene and continue the reaction at 190-200°C for several hours.
-
After cooling, precipitate the polymer solution by pouring it into vigorously stirred ethanol.
-
Filter the resulting polyimide powder, wash with ethanol, and dry under vacuum.[8]
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for the synthesis of fluorinated polyimides.
II. Dinitroaniline Herbicides
This compound is a precursor for the synthesis of dinitroaniline herbicides. A prominent example is trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline), a selective, pre-emergent herbicide used to control annual grasses and broadleaf weeds.[9][10] The trifluoromethyl group is crucial for its herbicidal activity.
Quantitative Data Summary: Herbicidal Efficacy of Trifluralin
The following table presents data on the efficacy of trifluralin against various weed species. The effective dose 50 (ED50) is the concentration of herbicide that causes a 50% reduction in plant growth.
| Weed Species | Common Name | ED50 ( kg/ha ) |
| Avena fatua | Wild Oat | Varies with soil type |
| Lolium rigidum | Annual Ryegrass | Varies with soil type |
Note: The efficacy of trifluralin is highly dependent on soil type and environmental conditions. Lower ED50 values indicate higher herbicidal activity.[11]
Experimental Protocol: Synthesis of a Trifluralin Analog
This protocol describes the synthesis of a trifluralin analog starting from a dinitro-intermediate, which can be conceptually derived from this compound.
Materials:
-
4-Chloro-3,5-dinitrobenzotrifluoride (as a model starting material)
-
Di-n-propylamine
-
Sodium hydroxide solution
-
Water
Procedure:
-
In a 250 ml reactor, add 4-chloro-3,5-dinitrobenzotrifluoride (27.06 g, 0.1 mol) and 30 mL of water.
-
Add di-n-propylamine (12.14 g, 0.12 mol) and a solution of sodium hydroxide (4 g in 16 mL of water) dropwise over 30 minutes.
-
Adjust the pH of the system to 7.5-8.5 with a 1% aqueous sodium hydroxide solution.
-
Heat the reaction mixture to 60°C and maintain for 2 hours.
-
Cool the reaction to room temperature to precipitate the product.
-
Filter the crystals, wash with water until neutral, and dry to obtain the target compound.
-
A yield of approximately 98.5% can be expected based on the starting dinitro compound.[12]
Signaling Pathway: Mechanism of Action of Dinitroaniline Herbicides
Dinitroaniline herbicides, such as trifluralin, act by disrupting microtubule formation in plant cells.[13] This inhibition of microtubule polymerization is a key mechanism that leads to the cessation of cell division and ultimately, the death of the weed seedling.[13]
Caption: Inhibition of tubulin polymerization by dinitroaniline herbicides.
Conclusion
This compound is a highly versatile and reactive building block with significant potential in the development of advanced functional materials. Its derivatives are integral to the synthesis of high-performance fluorinated polyimides with desirable thermal and electrical properties. Furthermore, it serves as a key precursor in the production of effective dinitroaniline herbicides. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the applications of this valuable chemical intermediate in materials science and agrochemical development.
References
- 1. Buy this compound | 6656-49-1 [smolecule.com]
- 2. scribd.com [scribd.com]
- 3. JPH06239808A - Separation of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. Trifluralin - Wikipedia [en.wikipedia.org]
- 10. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]
- 11. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]
- 12. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
- 13. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Separation of 2-Methyl-3-nitrobenzotrifluoride Isomers by Distillation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the separation of 2-Methyl-3-nitrobenzotrifluoride isomers via distillation.
Frequently Asked Questions (FAQs)
Q1: Is it feasible to separate isomers of methyl-nitrobenzotrifluoride using distillation?
A1: Yes, fractional distillation is a viable method for separating these isomers. However, the success and efficiency of the separation are highly dependent on the specific isomers present in the mixture. For instance, while the 2-nitro, 4-nitro, and 6-nitro isomers resulting from the nitration of 3-methylbenzotrifluoride can be separated, it requires a highly efficient fractional distillation setup due to their close boiling points.[1][2][3] The separation of this compound from 2-methyl-5-nitrobenzotrifluoride is reported to be extremely difficult by distillation because their boiling points are very close.[4]
Q2: What are the boiling points of the relevant isomers?
A2: The boiling points of these isomers are often very similar, which presents the primary challenge for separation by distillation. It is crucial to perform distillation under reduced pressure (vacuum) to lower the boiling points and prevent thermal degradation of the compounds.
| Compound | Boiling Point (°C) | Pressure |
| This compound | 86 | 10 mmHg |
| Mixture of 2-, 4-, and 6-nitro isomers of 3-methylbenzotrifluoride | 77.5 - 85 | 4.6 - 4.8 mmHg |
Data sourced from multiple chemical suppliers and patents.[3][5][6][7]
Q3: What type of distillation equipment is required for this separation?
A3: A high-efficiency fractional distillation column is necessary. For separating the 2-nitro isomer from the 4-nitro and 6-nitro isomers of 3-methylbenzotrifluoride, a column with approximately 20 theoretical plates has been shown to be effective.[1][2] A higher number of theoretical plates will generally result in better separation and higher purity of the fractions.
Q4: Are there alternative methods for separating these isomers?
A4: Yes, if distillation proves to be inefficient for your specific mixture, other methods can be employed. These include chromatography and selective adsorption using materials like Y-type faujasite zeolite.[2][4] Additionally, a chemical separation process has been described where unhindered nitro isomers are selectively reduced, allowing for an easier separation from the hindered isomer.[8]
Troubleshooting Guide
Issue 1: Poor separation of isomers (overlapping fractions).
-
Possible Cause 1: Insufficient column efficiency.
-
Solution: Increase the number of theoretical plates by using a longer packed column or a column with a more efficient packing material. An Oldershaw-style column with a high number of trays is also suitable.[3]
-
-
Possible Cause 2: Incorrect reflux ratio.
-
Possible Cause 3: Unstable heat input.
-
Solution: Use a high-quality heating mantle with precise temperature control and ensure the distillation flask is properly insulated to provide steady, consistent boiling.
-
Issue 2: Product degradation or discoloration.
-
Possible Cause: Distillation temperature is too high.
Issue 3: Low product yield.
-
Possible Cause 1: Incomplete initial reaction.
-
Solution: Before distillation, ensure the initial nitration reaction has gone to completion. The reaction mixture can be analyzed by GC or NMR to confirm the isomer distribution.[1]
-
-
Possible Cause 2: Azeotrope formation.
Experimental Protocol: Fractional Vacuum Distillation
This protocol provides a general methodology for the separation of 2-nitro-3-methylbenzotrifluoride from its isomers.
1. Preparation and Setup:
-
The crude reaction mixture, containing the 2-, 4-, and 6-nitro isomers, is first washed and the solvent is removed (e.g., using a rotary evaporator).[1]
-
Assemble a fractional distillation apparatus equipped with a column of at least 20 theoretical plates (e.g., a 30-tray Oldershaw column).
-
The apparatus should include a distillation head with reflux control, a condenser, a fraction collector (e.g., a pig or Perkin triangle), and a vacuum pump with a pressure gauge.
2. Distillation Procedure:
-
Charge the distillation flask with the crude isomer mixture.
-
Slowly reduce the pressure in the system to the target range (e.g., 4.6 to 4.8 mmHg).[3]
-
Begin heating the distillation flask gently.
-
Once boiling begins, allow the column to equilibrate by running at total reflux for a period (e.g., 30-60 minutes).
-
Set the reflux ratio to approximately 4:1 (4 parts returned to the column for every 1 part collected).[1][2]
-
Collect fractions based on the vapor temperature at the distillation head. For the 3-methylbenzotrifluoride nitration mixture, fractions are typically collected between 77.5°C and 85°C.[3]
-
Analyze each fraction using Gas Chromatography (GC) or ¹⁹F NMR to determine its purity and composition.[1]
3. Post-Distillation:
-
Combine the fractions that meet the desired purity specifications.
-
The separated 2-nitro isomer can then be used for subsequent reactions, such as reduction to form the corresponding aniline.[1]
Workflow and Logic Diagrams
Caption: Experimental workflow for the fractional distillation of nitrobenzotrifluoride isomers.
References
- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. JPH06239808A - Separation of this compound - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. This compound CAS#: 6656-49-1 [chemicalbook.com]
- 8. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Purification of 2-Methyl-3-nitrobenzotrifluoride
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-3-nitrobenzotrifluoride from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the nitration of 2-methylbenzotrifluoride. This reaction yields a mixture of several isomers, with the most common byproducts being:
-
2-Methyl-5-nitrobenzotrifluoride
-
Other positional isomers of methylnitrobenzotrifluoride[1]
-
Dinitrated products, if the reaction temperature is not carefully controlled.
-
Unreacted starting material (2-methylbenzotrifluoride).
-
Residual acids from the nitrating mixture (e.g., nitric acid, sulfuric acid).
The main challenge arises from 2-methyl-5-nitrobenzotrifluoride, which has a boiling point very close to the desired product, making separation by simple distillation extremely difficult[1].
Q2: What are the recommended methods for purifying crude this compound?
A2: Several methods can be employed for the purification of this compound, each with its own advantages and limitations:
-
Fractional Distillation: While challenging due to the close boiling points of the isomers, fractional distillation under reduced pressure can achieve partial separation.[2][3]
-
Selective Chemical Reduction: This method involves the selective reduction of less sterically hindered nitro isomers to their corresponding anilines using a non-organic sulfide salt. The resulting anilines have significantly different physical properties, allowing for easier separation from the unreacted this compound.[4]
-
Adsorptive Separation: Specific types of zeolites, such as Y-type faujasite substituted with potassium, rubidium, cesium, or barium, can be used as adsorbents to selectively separate this compound from its isomers.[1]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent is a powerful technique for achieving high purity.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: To effectively assess the purity of this compound and identify the presence of isomeric byproducts, the following analytical techniques are recommended:
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile and thermally stable compounds like nitrobenzotrifluoride isomers.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹⁹F NMR): NMR provides detailed structural information and can be used to identify and quantify the different isomers in a mixture.
-
Mass Spectrometry (MS): Coupled with GC or HPLC, MS can help in identifying the various components of the reaction mixture based on their mass-to-charge ratio.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of isomers | Insufficient column efficiency (too few theoretical plates). | Use a distillation column with a higher number of theoretical plates (e.g., a spinning band column or a long packed column). A column with at least 20 theoretical plates is recommended for partial separation.[2][3] |
| Incorrect reflux ratio. | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time. A starting point of 4:1 has been suggested.[2] | |
| Fluctuations in heating or pressure. | Ensure stable heating of the distillation flask using a heating mantle with a controller. Maintain a constant vacuum using a reliable vacuum pump and controller. | |
| Product decomposition | Distillation temperature is too high. | Perform the distillation under a high vacuum to lower the boiling point of the compound. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is too concentrated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. | |
| High concentration of impurities. | Attempt a preliminary purification step (e.g., column chromatography) to remove the bulk of the impurities before recrystallization. | |
| Low recovery of purified product | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or use a co-solvent system where the compound is less soluble at colder temperatures. |
| Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Crystals do not form upon cooling | The solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration and then try cooling again. |
| Rapid cooling. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Lack of nucleation sites. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Experimental Protocols
Selective Reduction of Unhindered Nitro Isomers
This protocol is based on a patented method for the selective reduction of unhindered nitro isomers, leaving the hindered 2-nitro isomer (this compound) unreacted.[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve the mixture of methylnitrobenzotrifluoride isomers in an inert solvent such as aqueous alcohol.
-
Reagent Addition: Slowly add a non-organic sulfide salt (e.g., sodium sulfide) to the solution. It is recommended to use about 1.0 to 6.0 moles of the sulfide salt per mole of the nitration mixture.[4]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as TLC or GC to observe the disappearance of the unhindered nitro isomers and the appearance of the corresponding anilines. The pH of the reaction mixture will decrease as the reaction proceeds.
-
Work-up: Once the unhindered isomers are consumed, the reaction mixture is worked up to separate the reduced anilines from the unreacted this compound. This can be achieved by:
-
Acid-base extraction: Acidify the mixture to protonate the anilines, making them water-soluble and allowing for their separation from the organic layer containing the desired product.
-
Chromatography: Separate the components using column chromatography.
-
-
Final Purification: The isolated this compound can be further purified by distillation or recrystallization.
Adsorptive Separation using Y-Type Faujasite Zeolite
This method utilizes a specific adsorbent to separate this compound from its isomers.[1]
-
Adsorbent Preparation: Use Y-type faujasite zeolite that has been ion-exchanged with a cation selected from potassium (K), rubidium (Rb), cesium (Cs), or barium (Ba).
-
Separation Process: The separation can be carried out in either the gas phase or liquid phase, with the liquid phase being preferable to allow for lower operating temperatures and to minimize side reactions.
-
Operating Conditions:
-
Elution: A suitable desorbent, such as toluene, xylene, chlorobenzene, or anisole, is used to elute the separated components from the adsorbent column.[1]
-
Product Recovery: The fractions containing the purified this compound are collected, and the desorbent is removed, typically by distillation.
Quantitative Data
Table 1: Fractional Distillation Efficiency
| Parameter | Value | Reference |
| Column Theoretical Plates | ~20 | [2] |
| Reflux Ratio | 4:1 | [2] |
| Recovery of 2-nitro-3-methyl isomer | ~50% | [2] |
| Purity of recovered isomer | ~98% | [2] |
Table 2: Adsorptive Separation Conditions
| Parameter | Condition | Reference |
| Adsorbent | Y-type faujasite zeolite with K, Rb, Cs, or Ba | [1] |
| Phase | Liquid (preferred) | [1] |
| Temperature | 50 - 250 °C | [1] |
| Pressure | Atmospheric - 40 kg/cm ²·G | [1] |
| Desorbents | Toluene, xylene, chlorobenzene, anisole | [1] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Selective reduction pathway for purification.
References
- 1. JPH06239808A - Separation of this compound - Google Patents [patents.google.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 5. labproinc.com [labproinc.com]
Technical Support Center: Synthesis of 2-Methyl-3-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities are positional isomers formed during the nitration of 2-methylbenzotrifluoride.[1] The primary isomeric impurity is 2-methyl-5-nitrobenzotrifluoride, which is particularly challenging to separate due to its boiling point being very close to that of the desired product.[1] Other potential isomers include 2-methyl-4-nitrobenzotrifluoride and 2-methyl-6-nitrobenzotrifluoride. Additionally, unreacted starting material (2-methylbenzotrifluoride) and byproducts from excessive nitration (dinitrated species) can also be present.
Q2: Why is the separation of this compound from its isomers so difficult?
A2: The difficulty in separation arises from the similar physical properties of the isomers, particularly their boiling points.[1] Standard distillation is often insufficient to achieve high purity.[1] Therefore, more advanced purification techniques are typically required.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in my sample?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for separating and quantifying the isomers and other impurities.[2][3] For structural identification of unknown impurities, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural elucidation of isolated impurities.[2][5]
Q4: Can impurities in the starting material affect the final product?
A4: Yes, impurities in the starting 2-methylbenzotrifluoride can carry through the synthesis and contaminate the final product. It is crucial to use a high-purity starting material to minimize this source of contamination.
Q5: What are the potential side reactions during the nitration of 2-methylbenzotrifluoride?
A5: The primary side reaction is the formation of undesired positional isomers.[1] Over-nitration, leading to the formation of dinitro- or trinitro- derivatives, can also occur, especially if the reaction temperature is not carefully controlled or if the nitrating agent is too concentrated.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of the desired this compound isomer | - Suboptimal reaction temperature or time. - Incorrect ratio of nitrating agents. - Inefficient purification method. | - Optimize the reaction temperature, typically maintaining a low temperature to control regioselectivity. - Carefully control the stoichiometry of the nitric and sulfuric acids. - Employ fractional distillation under reduced pressure, or for higher purity, consider preparative chromatography or selective adsorption methods.[1] |
| High levels of isomeric impurities (e.g., 2-methyl-5-nitrobenzotrifluoride) in the final product | - Nitration reaction conditions favoring the formation of other isomers. - Ineffective purification to separate the isomers. | - Adjust the reaction temperature and the rate of addition of the nitrating agent to influence the isomer distribution. - Due to the difficulty of separation by distillation, explore chromatographic techniques for purification.[1] |
| Presence of unreacted 2-methylbenzotrifluoride in the product | - Incomplete reaction. - Insufficient amount of nitrating agent. | - Increase the reaction time or slightly elevate the temperature towards the end of the reaction. - Ensure the molar ratio of the nitrating agent to the starting material is adequate. - Unreacted starting material can often be removed by fractional distillation. |
| Detection of dinitrated or other polynitrated compounds | - Reaction temperature was too high. - Excessively strong nitrating agent or prolonged reaction time. | - Maintain strict temperature control throughout the reaction.[6] - Use the appropriate concentration and amount of the nitrating mixture and monitor the reaction progress to avoid over-nitration. |
| Product is dark in color | - Presence of oxidized impurities or thermal degradation. | - Ensure the reaction is carried out under an inert atmosphere if necessary. - Avoid excessive temperatures during reaction and purification. - Consider a final purification step such as column chromatography or recrystallization (if applicable) to remove colored impurities. |
Experimental Protocols
Synthesis of this compound via Nitration of 2-Methylbenzotrifluoride
This protocol is a generalized procedure based on common nitration reactions.
-
Preparation : In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid (e.g., 2-3 molar equivalents) to 0-5 °C in an ice bath.
-
Addition of Starting Material : Slowly add 2-methylbenzotrifluoride (1 molar equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration : Prepare a nitrating mixture of concentrated nitric acid (e.g., 1.1 molar equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction vessel over a period of 1-2 hours, ensuring the temperature does not exceed 15 °C.
-
Reaction : After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress using GC or TLC.
-
Work-up : Carefully pour the reaction mixture onto crushed ice and water. Separate the organic layer.
-
Neutralization : Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification : Purify the crude product by fractional distillation under vacuum. For higher purity, column chromatography on silica gel may be necessary.[1]
Impurity Profiling by Gas Chromatography (GC)
-
Sample Preparation : Prepare a dilute solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC System : Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating aromatic isomers (e.g., a DB-5 or equivalent).
-
GC Conditions :
-
Injector Temperature : 250 °C
-
Detector Temperature : 280 °C
-
Oven Program : Start at a suitable initial temperature (e.g., 100 °C), hold for 2 minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Carrier Gas : Helium or Nitrogen at a constant flow rate.
-
-
Analysis : Inject a small volume of the prepared sample into the GC. Identify and quantify the impurities based on their retention times and peak areas relative to a standard of the pure product. For identification of unknown peaks, GC-MS should be employed.[2]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. JPH06239808A - Separation of this compound - Google Patents [patents.google.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
optimizing reaction conditions for the synthesis of 2-Methyl-3-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-3-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material and general reaction scheme for synthesizing this compound?
The synthesis of this compound is typically achieved through the electrophilic nitration of 2-methylbenzotrifluoride or 3-methylbenzotrifluoride. The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction involves the generation of the nitronium ion (NO₂⁺), which then attacks the aromatic ring. However, this reaction is known to produce a mixture of isomers.[1]
Q2: I am getting a low yield of the desired this compound product. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors:
-
Suboptimal Reaction Temperature: The temperature significantly influences the reaction rate and selectivity. For the nitration of substituted benzotrifluorides, temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures can promote the formation of unwanted byproducts and decrease selectivity.[2]
-
Improper Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is crucial. An insufficient amount of sulfuric acid may not generate enough of the reactive nitronium ion, leading to an incomplete reaction.[3]
-
Poor Mixing: If the reaction mixture is not adequately stirred, phase separation can occur, leading to inefficient contact between the reactants and a lower reaction rate.
-
Decomposition of Reagents: Using old or decomposed nitric or sulfuric acid can significantly reduce the yield. It is recommended to use fresh, high-quality reagents.[2]
To improve the yield, consider cautiously increasing the reaction temperature in small increments, ensuring your nitrating mixture is freshly prepared with concentrated acids, and increasing the stirring speed.[2]
Q3: My main problem is the formation of multiple isomers. How can I increase the selectivity for this compound?
The formation of isomers is a common challenge in this synthesis. The trifluoromethyl group is a meta-director, while the methyl group is an ortho-, para-director, leading to a mixture of products. To enhance the selectivity for the desired 2-methyl-3-nitro isomer, careful control of reaction conditions is paramount:
-
Temperature Control: Lowering the reaction temperature, often in the range of -20°C to 10°C, has been shown to favor the formation of the 2-nitro isomer when starting with 3-methylbenzotrifluoride.[4][5][6]
-
Choice of Nitrating Agent: While mixed acid is common, the presence of sulfuric acid can sometimes lead to a higher proportion of 4- and 6-nitro isomers.[4][5] Nitration with nitric acid alone at low temperatures has been reported to increase the relative amount of the 2-nitro isomer.[4][5]
-
Rate of Addition: A slow, dropwise addition of the benzotrifluoride substrate to the nitrating mixture with efficient cooling helps to maintain a consistent low temperature and minimize localized temperature spikes that can lead to side reactions and altered isomer distribution.[7]
Q4: The reaction mixture is turning dark brown or black. What does this indicate and what should I do?
A dark coloration often suggests oxidation of the starting material or product, or decomposition of the nitrating agent at elevated temperatures.[2] To mitigate this, ensure the reaction temperature is strictly controlled and the addition of the nitrating agent is slow. If the dark color appears, it is advisable to immediately lower the temperature.
Q5: What is the best method for purifying the crude product and isolating the this compound isomer?
Isolating the desired isomer from the product mixture can be challenging due to the close boiling points of the different isomers.[1] The most common purification techniques are:
-
Fractional Distillation: This method can be effective for separating isomers. It has been demonstrated that using a column with a high number of theoretical plates can achieve high purity of the 2-nitro isomer.[4][5]
-
Adsorption Chromatography: Specialized adsorbents, such as certain types of zeolites, have been shown to be effective in separating this compound from other isomers.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Insufficiently strong nitrating agent. 3. Decomposed or low-concentration acids. 4. Poor mixing of reactants. | 1. Cautiously increase the reaction temperature in small increments while monitoring the reaction progress. 2. Increase the concentration of sulfuric acid or use fuming nitric acid. 3. Use fresh, concentrated nitric and sulfuric acids. 4. Increase the stirring speed to ensure a homogeneous reaction mixture. |
| Formation of Multiple Isomers (Low Selectivity) | 1. Reaction temperature is too high. 2. Incorrect ratio of nitrating agents. | 1. Maintain a low reaction temperature, ideally between -20°C and 10°C.[4][5][6] 2. Consider using nitric acid alone or adjusting the nitric acid to sulfuric acid ratio.[4][5] |
| Reaction Color Turns Dark Brown or Black | 1. Oxidation of the substrate or product. 2. Decomposition of the nitrating agent due to high temperature. | 1. Immediately lower the reaction temperature. 2. Ensure a slow and controlled rate of addition of the reactants. |
| Sudden and Uncontrolled Temperature Spike (Thermal Runaway) | 1. Rate of heat generation exceeds the rate of heat removal. 2. Insufficient cooling capacity. 3. Too rapid addition of reagents. | 1. IMMEDIATE ACTION: Cease the addition of reagents and apply maximum cooling. If necessary, quench the reaction by carefully pouring it onto a large amount of crushed ice. 2. For future experiments, reduce the reaction scale, use a more efficient cooling bath, and significantly slow down the rate of reagent addition. |
Data Presentation: Isomer Distribution under Various Conditions
The following table summarizes the effect of different reaction conditions on the isomer distribution during the nitration of 3-methylbenzotrifluoride.
| Starting Material | Nitrating Agent | Temperature (°C) | Isomer Distribution (2-nitro : 6-nitro : 4-nitro) | Reference |
| 3-methylbenzotrifluoride | 98% HNO₃ | -16 to -22 | 43% : 24% : 31% | [4] |
| 3-methylbenzotrifluoride | 98% HNO₃ | -30 to -31 | 46.6% : 26.5% : 26.9% | [7] |
| 3-methylbenzotrifluoride | 90% HNO₃ | -5 to 10 | 44.2% : 31.1% : 24.5% | [7] |
| 3-ethylbenzotrifluoride | 98% HNO₃ | -10 to 10 | 34.2% : 43.83% : 20.1% | [5] |
Experimental Protocols
Protocol 1: Nitration of 3-Methylbenzotrifluoride with 98% Nitric Acid [7]
-
Preparation: Charge a reaction vessel with 250 g (3.97 moles) of 98% nitric acid and cool the vessel to approximately -18°C using a suitable cooling bath.
-
Addition of Substrate: Add 100 g (0.62 moles) of 3-methylbenzotrifluoride dropwise to the cooled nitric acid with vigorous stirring. Maintain the internal temperature between -16°C and -22°C throughout the addition, which should take approximately 2 hours and 15 minutes.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 15 minutes at the same temperature.
-
Work-up:
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Pour the reaction mixture into a mixture of ice and water.
-
Extract the product with methylene chloride.
-
Wash the organic layer with a sodium carbonate solution.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄).
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Remove the solvent under reduced pressure to obtain the crude product as an oil.
-
-
Purification: The resulting mixture of isomers can be separated by fractional distillation.[4][5]
Visualizations
References
- 1. JPH06239808A - Separation of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 7. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2-Methyl-3-nitrobenzotrifluoride
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the scale-up synthesis of 2-Methyl-3-nitrobenzotrifluoride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways for preparing this compound:
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Route A: Nitration of 2-Methylbenzotrifluoride. This is a direct approach but often results in a mixture of isomers, making purification challenging.[1]
-
Route B: Methylation of 3-Nitrobenzotrifluoride. This route involves the initial nitration of benzotrifluoride, followed by methylation. This can offer better control over isomer formation.[2][3]
Q2: What are the most significant challenges when scaling up the synthesis of this compound?
A2: The most common challenges during scale-up include:
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Isomer Formation and Separation: The nitration of 2-methylbenzotrifluoride produces multiple isomers, with 2-methyl-5-nitrobenzotrifluoride being a major byproduct with a close boiling point to the desired product, making separation by distillation difficult.[1]
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Reaction Control and Safety: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[4][5] The use of corrosive reagents like fuming nitric acid and concentrated sulfuric acid also presents safety hazards.[2][6]
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Low Yields: The formation of multiple isomers and purification difficulties can lead to low overall yields of the desired product.[2]
-
Purification at Scale: Traditional purification methods like distillation may not be efficient for separating close-boiling isomers. Alternative methods like adsorption chromatography may be necessary but can be more complex to scale up.[1][7]
Q3: What are the typical impurities found in the crude product?
A3: The primary impurities depend on the synthetic route. For the nitration of 2-methylbenzotrifluoride, the main impurities are other isomers such as 2-methyl-5-nitrobenzotrifluoride, 2-methyl-4-nitrobenzotrifluoride, and 2-methyl-6-nitrobenzotrifluoride.[1][7][8] Unreacted starting material and dinitrated products can also be present.
Q4: What analytical techniques are recommended for monitoring reaction progress and product purity?
A4: Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹⁹F NMR) are effective for monitoring the reaction progress and determining the isomeric distribution of the product mixture.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Isomer | - Non-optimal reaction temperature favoring other isomers.- Incorrect ratio of nitrating agents. | - Carefully control the reaction temperature. Lower temperatures (-20°C to 10°C) may favor the formation of the 2-nitro isomer.[7]- Optimize the molar ratio of nitric acid to the starting material. |
| Difficult Isomer Separation | - Close boiling points of isomers, particularly this compound and 2-methyl-5-nitrobenzotrifluoride.[1] | - Employ fractional distillation with a high-efficiency column.[7]- Consider alternative purification methods such as preparative chromatography or selective adsorption using zeolites.[1] |
| Runaway Reaction/Poor Temperature Control | - Nitration is a highly exothermic process.[4][5]- Inadequate heat dissipation in a large-scale reactor.- Addition rate of nitrating agent is too fast. | - Ensure the reactor has sufficient cooling capacity.- Add the nitrating agent slowly and monitor the internal temperature closely.[6]- Consider using a solvent to help moderate the reaction temperature.[7] |
| Formation of Dinitrated Byproducts | - Excess of nitrating agent.- High reaction temperature.- Prolonged reaction time. | - Use a stoichiometric amount of the nitrating agent.- Maintain a low reaction temperature.- Monitor the reaction progress and stop it once the starting material is consumed. |
| Product is a Dark-Colored Oil | - Presence of impurities and degradation products. | - Purify the crude product by distillation under reduced pressure or chromatography.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Methylation of 3-Nitrobenzotrifluoride
This protocol is based on a patented procedure and should be adapted and optimized for specific laboratory and scale-up conditions.[2]
Step 1: Nitration of Benzotrifluoride
-
To a stirred mixture of benzotrifluoride and concentrated sulfuric acid, slowly add fuming nitric acid.
-
Maintain the reaction temperature between 20-30°C using external cooling.[6]
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture onto ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or di-isopropyl ether).[2][6]
-
Wash the combined organic extracts with water and brine, then dry over a suitable drying agent (e.g., MgSO₄).
-
Evaporate the solvent to obtain crude 3-nitrobenzotrifluoride.
Step 2: Methylation of 3-Nitrobenzotrifluoride
-
Prepare dimethyloxosulfonium methylide from trimethylsulfoxonium halide and a suitable base (e.g., sodium hydride) in an inert solvent like DMSO or THF.
-
Under an inert atmosphere (e.g., nitrogen), add the 3-nitrobenzotrifluoride to the dimethyloxosulfonium methylide solution.
-
Maintain the reaction temperature below 30°C, preferably around 20°C.[2]
-
After the reaction is complete, quench the reaction and isolate the crude this compound using conventional techniques.
-
Purify the crude product by distillation under reduced pressure.[2]
Data Presentation
Table 1: Typical Reaction Conditions for the Nitration of Benzotrifluoride
| Parameter | Value | Reference |
| Starting Material | Benzotrifluoride | [6] |
| Nitrating Agent | Fuming Nitric Acid / Concentrated Sulfuric Acid | [6] |
| Molar Ratio (Nitric Acid:Benzotrifluoride) | 1.2 : 1 | [6] |
| Reaction Temperature | 20-30°C | [6] |
| Reaction Time | 1 hour after addition | [6] |
| Yield of 3-nitrobenzotrifluoride | ~91% | [6] |
Table 2: Isomer Distribution from the Nitration of 3-Methylbenzotrifluoride
| Isomer | Percentage (%) |
| 2-nitro-3-methylbenzotrifluoride | 46.6 |
| 6-nitro-3-methylbenzotrifluoride | 26.5 |
| 4-nitro-3-methylbenzotrifluoride | 26.9 |
| Data from ¹⁹F NMR analysis as reported in a patent.[8] |
Visualizations
References
- 1. JPH06239808A - Separation of this compound - Google Patents [patents.google.com]
- 2. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 3. Buy this compound | 6656-49-1 [smolecule.com]
- 4. Preparation method of m-nitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
byproduct formation in the nitration of substituted benzotrifluorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing byproduct formation during the nitration of substituted benzotrifluorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed during the mononitration of a substituted benzotrifluoride?
During the mononitration of a substituted benzotrifluoride, the primary byproducts are typically positional isomers. For example, the nitration of 3-methylbenzotrifluoride results in the formation of 2-nitro, 4-nitro, and 6-nitro isomers, with trace amounts of the 5-nitro isomer.[1][2][3] The trifluoromethyl (-CF3) group is a deactivating and meta-directing group.[4][5] However, the position of the incoming nitro group is also influenced by other substituents on the aromatic ring.
Q2: How does the trifluoromethyl (-CF3) group influence the position of nitration?
The -CF3 group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[5] This deactivation is due to the inductive effect of the highly electronegative fluorine atoms. The -CF3 group directs incoming electrophiles, such as the nitronium ion (NO2+), to the meta position.[4][5][6][7] This is because the resonance structures for meta-attack are less destabilized compared to the ortho and para positions, where a positive charge would be placed on the carbon atom directly attached to the electron-withdrawing -CF3 group.[5]
Q3: Can dinitration occur, and how can it be controlled?
While mononitration is the intended reaction, dinitration can occur, especially under harsh reaction conditions (e.g., high temperatures, excess nitrating agent). The -CF3 group and the newly introduced nitro group both deactivate the ring, making a second nitration more difficult. However, to minimize dinitration, it is crucial to control the reaction temperature and the stoichiometry of the nitrating agent.[8]
Q4: What is ipso-substitution in the context of benzotrifluoride nitration?
Ipso-substitution is a type of electrophilic aromatic substitution where the incoming electrophile displaces a substituent already present on the aromatic ring.[9] In the nitration of certain substituted benzotrifluorides, particularly those with other functional groups like an aldehyde, partial ipso-substitution of that group by a nitro group can occur.[10] The likelihood of ipso-substitution is influenced by the nature and position of other substituents on the ring.[10]
Troubleshooting Guides
Problem 1: Low yield of the desired nitro isomer.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature significantly affects isomer distribution. For instance, in the nitration of 3-alkyl benzotrifluorides, lower temperatures (e.g., -40°C to 10°C) have been found to favor the formation of the 2-nitro isomer.[2][11]
-
Troubleshooting Step: Carefully monitor and control the reaction temperature using a suitable cooling bath. Experiment with a range of temperatures within the recommended protocol to find the optimal condition for your specific substrate.
-
-
Incorrect Nitrating Agent or Concentration: The choice and concentration of the nitrating agent are critical. Using nitric acid alone versus a mixed acid (nitric acid and sulfuric acid) can alter the isomer ratios.[11]
-
Incomplete Reaction: The reaction may not have gone to completion.
Problem 2: High percentage of undesired positional isomers.
Possible Causes & Solutions:
-
Reaction Conditions Favoring Other Isomers: As mentioned, temperature and the presence of sulfuric acid can influence the product distribution.[3][11]
-
Troubleshooting Step: Refer to the table below for reported isomer distributions under different conditions. Adjust your protocol by lowering the temperature or omitting sulfuric acid to favor the desired isomer.
-
-
Steric Hindrance: The size of the substituent on the benzotrifluoride can sterically hinder attack at the ortho positions, leading to a higher proportion of the para isomer.[12][13]
-
Troubleshooting Step: While difficult to change the substrate itself, understanding this effect can help in predicting the outcome and designing subsequent purification strategies.
-
Problem 3: Formation of dinitro or other over-nitrated byproducts.
Possible Causes & Solutions:
-
Excessive Nitrating Agent: Using a large excess of the nitrating agent can promote further nitration.
-
Troubleshooting Step: Carefully control the molar ratio of the nitrating agent to the benzotrifluoride substrate. A molar excess of three to ten equivalents of nitric acid is often sufficient.[11]
-
-
High Reaction Temperature: Higher temperatures increase the reaction rate and can lead to over-nitration.
-
Troubleshooting Step: Maintain the recommended low-temperature range throughout the reaction.
-
Problem 4: Difficulty in separating the desired isomer from byproducts.
Possible Causes & Solutions:
-
Similar Physical Properties of Isomers: Positional isomers often have very similar boiling points and polarities, making separation challenging.
-
Troubleshooting Step: Fractional distillation under reduced pressure can be effective for separating isomers.[2][14] For more challenging separations, column chromatography is a viable alternative.[2][11]
-
Analytical Monitoring: Use analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) to monitor the purity of fractions during purification.
-
Data Presentation: Isomer Distribution in Nitration Reactions
Table 1: Isomer Distribution in the Nitration of 3-Methylbenzotrifluoride
| Reaction Temperature | Nitrating Agent | 2-nitro Isomer (%) | 4-nitro Isomer (%) | 6-nitro Isomer (%) | 5-nitro Isomer (%) | Reference |
| -16°C to -22°C | 98% HNO₃ | 43 | 31 | 24 | ~1 | [3] |
| -30°C to -31°C | 98% HNO₃ | 46.6 (¹⁹F NMR) / 45.7 (¹H NMR) | 26.9 (¹⁹F NMR) / 26.6 (¹H NMR) | 26.5 (¹⁹F NMR) / 27.8 (¹H NMR) | - | [1][2] |
Table 2: Isomer Distribution in the Nitration of 3-Ethylbenzotrifluoride
| Reaction Temperature | Nitrating Agent | 2-nitro Isomer (%) | 4-nitro Isomer (%) | 6-nitro Isomer (%) | Reference |
| -10°C to 10°C | 98% HNO₃ | 34.2 | 20.1 | 43.83 | [1][2] |
Experimental Protocols
Key Experiment: Mononitration of 3-Methylbenzotrifluoride
This protocol is adapted from established procedures.[1][2][3]
Materials:
-
3-Methylbenzotrifluoride
-
Concentrated Nitric Acid (98%)
-
Methylene Chloride
-
Sodium Carbonate solution (aqueous)
-
Ice
-
Water
Equipment:
-
Reaction vessel (round-bottom flask) equipped with a dropping funnel and a magnetic stirrer
-
Cooling bath (e.g., acetone/dry ice)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Charge the reaction vessel with a molar excess (e.g., 3-5 equivalents) of 98% nitric acid.
-
Cooling: Cool the nitric acid to the desired temperature (e.g., -18°C) using the cooling bath.
-
Addition of Substrate: Add 3-methylbenzotrifluoride dropwise to the cooled, stirred nitric acid over a period of approximately 2 hours. Maintain the internal temperature within the range of -16°C to -22°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 15-60 minutes at the same temperature to ensure the reaction goes to completion.[1][2]
-
Quenching: Pour the reaction mixture slowly into a beaker containing a mixture of ice and water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add methylene chloride to extract the nitrated products. Separate the organic layer.
-
Washing: Wash the organic layer with an aqueous sodium carbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent using a rotary evaporator to yield the crude product as an oil.
-
Analysis: Determine the isomer distribution of the crude product using ¹H NMR, ¹⁹F NMR, and/or GC analysis.
-
Purification: Purify the desired isomer from the mixture using fractional distillation under reduced pressure or column chromatography.[2][11]
Visualizations
Caption: General reaction pathway for the nitration of substituted benzotrifluorides.
Caption: A logical workflow for troubleshooting common issues in nitration reactions.
References
- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. Explain why the trifluoromethyl ({C}{F}{{3}}) group is meta directing in .. [askfilo.com]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. chegg.com [chegg.com]
- 8. ideals.illinois.edu [ideals.illinois.edu]
- 9. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Synthesis of 2-Methyl-3-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-3-nitrobenzotrifluoride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the direct nitration of 2-methylbenzotrifluoride. However, this reaction is often challenged by the formation of multiple isomers. An alternative, multi-step approach involves the nitration of benzotrifluoride to 3-nitrobenzotrifluoride, followed by a methylation step.[1]
Q2: What are the major side products in the synthesis of this compound?
During the nitration of 2-methylbenzotrifluoride, several isomers can be formed. The most common and difficult-to-separate byproduct is 2-methyl-5-nitrobenzotrifluoride, which often forms as the major product and has a boiling point very close to the desired this compound.[2] Other potential isomers include 2-methyl-4-nitrobenzotrifluoride and 2-methyl-6-nitrobenzotrifluoride.[3][4]
Q3: How can I improve the regioselectivity of the nitration to favor the 3-nitro isomer?
Controlling the reaction temperature is crucial for influencing the isomer distribution. Lower reaction temperatures, typically between -40°C and 10°C, have been shown to favor the formation of the 2-nitro isomer (in the case of 3-methylbenzotrifluoride nitration, which provides insights into directing effects).[3][4][5] The choice of nitrating agent can also impact selectivity. Using nitric acid alone, as opposed to a mixed acid (nitric and sulfuric acid), may alter the isomer ratios.[6]
Q4: What are the recommended purification methods for this compound?
Due to the close boiling points of the isomers, simple distillation is often ineffective for achieving high purity.[2] Advanced purification techniques that can be employed include:
-
Selective Adsorption: Using Y-type faujasite zeolite substituted with cations like K, Rb, Cs, or Ba can selectively adsorb this compound, allowing for its separation from other isomers.[2]
-
Chromatography: While not explicitly detailed in the provided context for this specific compound, column chromatography is a standard laboratory technique for separating isomers.
-
Recrystallization: If the crude product can be solidified, recrystallization from a suitable solvent, such as ethanol, can be an effective method for purification by removing impurities that remain soluble in the cold solvent.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Isomer
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Reaction Temperature | Higher temperatures can lead to the formation of undesired isomers and byproducts. It is recommended to maintain a low reaction temperature, ideally between -20°C and 10°C, during the addition of the nitrating agent.[3][4][5] |
| Incorrect Nitrating Agent or Ratio | The composition of the nitrating agent (e.g., nitric acid alone vs. mixed acid with sulfuric acid) can significantly influence the isomer distribution.[6] Experiment with different nitrating agents and optimize the molar ratio of the nitrating agent to the starting material. |
| Formation of Multiple Isomers | The methyl and trifluoromethyl groups direct nitration to different positions. To circumvent this, consider an alternative synthesis route: first, nitrate benzotrifluoride to obtain 3-nitrobenzotrifluoride with high yield (up to 91%), and then introduce the methyl group at the 2-position.[1] |
Issue 2: Difficulty in Separating this compound from Isomers
Possible Causes & Solutions:
| Cause | Recommended Action |
| Close Boiling Points of Isomers | Standard distillation is often insufficient for separation.[2] |
| Solution 1: Selective Adsorption. Employ Y-type faujasite zeolite to selectively adsorb the target isomer.[2] The process is typically carried out in the liquid phase at temperatures ranging from room temperature to 250°C.[2] | |
| Solution 2: Derivatization. Consider converting the mixture of nitro isomers to their corresponding anilines by reduction. The resulting anilines may have different physical properties that allow for easier separation by distillation or crystallization, after which the desired isomer can be isolated. |
Experimental Protocols
Protocol 1: Nitration of 3-Methylbenzotrifluoride (Illustrative for Isomer Control)
This protocol is adapted from a method for nitrating 3-methylbenzotrifluoride, which provides insights into controlling isomer formation through temperature.
-
Preparation: Cool 250 g (3.97 moles) of 98% nitric acid in a reaction vessel to approximately -18°C.[3]
-
Addition of Substrate: Slowly add 100 g (0.62 moles) of 3-methylbenzotrifluoride dropwise to the stirred nitric acid. Maintain the reaction temperature between -16°C and -22°C throughout the addition, which should take about 2 hours.[3]
-
Reaction Completion: After the addition is complete, continue stirring for an additional 15 minutes.[3]
-
Work-up: Pour the reaction mixture into ice water. Extract the nitrated products with an organic solvent such as methylene chloride. Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid.[3]
-
Isolation: Remove the solvent under vacuum to obtain the crude product containing a mixture of nitro isomers.[3]
Protocol 2: Synthesis of 3-Nitrobenzotrifluoride (Alternative Route Intermediate)
This protocol describes the high-yield synthesis of 3-nitrobenzotrifluoride, which can be a precursor for this compound.
-
Preparation: In a suitable reaction vessel, add 80.0 g (0.55 mol) of benzotrifluoride to 200 ml of concentrated sulfuric acid.[8]
-
Nitration: While stirring and maintaining the temperature between 20°C and 30°C using external cooling, slowly add 29.3 ml (44.0 g) of fuming nitric acid (95% w/w) over 30 minutes.[8]
-
Reaction Completion: After the addition, continue to stir the mixture at room temperature for one hour.[8]
-
Work-up: Pour the reaction mixture onto a mixture of 1 kg of ice and 100 ml of water. Extract the product with dichloromethane (2 x 250 ml).[8]
-
Purification: Wash the combined organic extracts with water (2 x 100 ml). Dry the organic solution over magnesium sulfate and evaporate the solvent under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil (yields up to 91% have been reported).[8]
Data Presentation
Table 1: Influence of Temperature on Isomer Distribution in the Nitration of 3-Methylbenzotrifluoride
| Reaction Temperature (°C) | 2-Nitro Isomer (%) | 6-Nitro Isomer (%) | 4-Nitro Isomer (%) | Reference |
| -20 to -25 | 44 | 29 | 26.6 | [3] |
| -5 to 10 | 44.2 | 31.1 | 24.5 | [3] |
Note: This data illustrates the principle of temperature control on a closely related compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields of this compound.
References
- 1. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 2. JPH06239808A - Separation of this compound - Google Patents [patents.google.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Benzotrifluorides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of benzotrifluorides. The following information is intended to facilitate the safe and effective management of these highly exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with the nitration of benzotrifluorides?
A1: The nitration of aromatic compounds like benzotrifluoride is a highly exothermic process, posing a significant risk of a thermal runaway reaction. This can lead to a rapid and uncontrolled increase in temperature and pressure, potentially resulting in an explosion.[1] The nitrating agents, typically a mixture of concentrated nitric acid and sulfuric acid, are highly corrosive. Additionally, the reaction can generate toxic nitrogen oxide gases, necessitating a well-ventilated workspace.[2][3]
Q2: Why is a mixed acid system (HNO₃/H₂SO₄) commonly used for nitration?
A2: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺).[4] This nitronium ion is the electrophile that attacks the benzotrifluoride ring. This "mixed acid" system allows for a faster and more efficient reaction compared to using nitric acid alone.[5]
Q3: What is the optimal temperature range for the nitration of benzotrifluorides?
A3: The reaction is typically conducted at low temperatures to control the exotherm. Recommended temperature ranges are generally between -40°C and 50°C, with a preferred range often cited as -20°C to 10°C.[6][7] Maintaining a low and stable temperature is crucial for both safety and achieving the desired product isomer distribution.[6][7]
Q4: How does temperature affect the isomer distribution of the nitrobenzotrifluoride product?
A4: Higher reaction temperatures can sometimes lead to the formation of smaller amounts of the 2-nitro isomer.[6][7] For specific applications where a particular isomer is desired, precise temperature control is essential.
Q5: What is the recommended procedure for adding the benzotrifluoride to the nitrating mixture?
A5: Benzotrifluoride should be added slowly and dropwise to the cooled nitrating agent with vigorous stirring.[8][9] This gradual addition allows the cooling system to effectively dissipate the heat generated during the reaction, preventing a dangerous accumulation of heat. The addition time can range from 30 minutes to over 2 hours, depending on the scale of the reaction.[6][7]
Q6: Can inert solvents be used to moderate the reaction?
A6: Yes, in some cases, using an inert solvent can help to moderate the temperature of the exothermic nitration reaction.[6][8] Suitable solvents include methylene chloride, nitromethane, carbon tetrachloride, sulfolane, and ethylene dichloride.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase (Runaway Reaction) | - Addition of benzotrifluoride is too fast.- Inadequate cooling capacity.- Insufficient stirring leading to localized hot spots. | - Immediately stop the addition of benzotrifluoride.- Increase external cooling to the maximum capacity.- If the temperature continues to rise uncontrollably, be prepared to execute an emergency quenching procedure by pouring the reaction mixture into a large volume of ice water.[9] |
| Low Yield of Nitrated Product | - Reaction temperature was too low, leading to a slow reaction rate.- Insufficient amount of nitrating agent.- Incomplete reaction time. | - Ensure the reaction is stirred for a sufficient time after the addition is complete (e.g., 15 minutes to an hour).[8][9]- Consider a slight increase in reaction temperature, while carefully monitoring the exotherm.- Verify the molar equivalents of the nitrating agents. A molar excess of nitric acid is typically used.[7][8] |
| Undesired Isomer Ratio | - Reaction temperature was not maintained within the optimal range.- The presence of sulfuric acid can sometimes favor the formation of 4- and 6-nitro isomers.[6][7] | - Implement precise temperature control throughout the addition and stirring phases.- If the 2-nitro isomer is desired, consider running the reaction at the lower end of the recommended temperature range.[6][7]- Evaluate the composition of the nitrating mixture. |
| Formation of Di-nitrated Byproducts | - Reaction temperature was too high.- Excessive amount of nitrating agent. | - Maintain the reaction temperature below 50°C, as higher temperatures increase the likelihood of multiple nitrations.[4]- Use a controlled molar excess of the nitrating agent. |
Experimental Protocols
General Laboratory-Scale Protocol for the Mononitration of 3-Methylbenzotrifluoride
This protocol is adapted from established procedures and should be performed by qualified personnel with appropriate safety precautions in place.[6][8][9]
Materials:
-
3-Methylbenzotrifluoride
-
98% Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄) (optional, can influence isomer distribution)
-
Methylene Chloride (CH₂Cl₂)
-
Ice
-
Water
-
Sodium Bicarbonate Solution (NaHCO₃)
Equipment:
-
Jacketed reaction vessel with overhead stirrer, dropping funnel, and temperature probe
-
Cooling bath (e.g., cryostat or ice/salt bath)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In the jacketed reaction vessel, charge the required amount of 98% nitric acid. Begin cooling the acid to the target temperature, for example, -18°C.[6][9]
-
Addition of Benzotrifluoride: Slowly add the 3-methylbenzotrifluoride dropwise to the cooled and stirred nitric acid over a period of approximately 2 hours and 15 minutes.[6][9] Throughout the addition, meticulously maintain the internal reaction temperature within the desired range (e.g., -16°C to -22°C).[6][9]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 15 to 60 minutes at the same temperature to ensure the reaction goes to completion.[8][9]
-
Quenching: Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.[6][9]
-
Extraction: Transfer the quenched mixture to a separatory funnel and add methylene chloride to extract the organic products.[6][9]
-
Washing: Separate the organic layer and wash it with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[6]
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent using a rotary evaporator to yield the crude nitrobenzotrifluoride product.[9]
-
Analysis: The isomer distribution of the product can be determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Quantitative Data Summary
| Reactant | Example Molar Ratio | Reference |
| 3-Methylbenzotrifluoride | 1 equivalent | [6][9] |
| 98% Nitric Acid | ~6.4 equivalents | [6][9] |
| Parameter | Value | Reference |
| Reaction Temperature | -16°C to -22°C | [6][9] |
| Addition Time | ~2.25 hours | [6][9] |
| Post-Addition Stirring Time | 15 minutes | [6][9] |
Visualizations
Caption: Workflow for managing temperature during the exothermic nitration of benzotrifluorides.
Caption: Troubleshooting decision tree for common issues in benzotrifluoride nitration.
References
- 1. researchgate.net [researchgate.net]
- 2. synquestlabs.com [synquestlabs.com]
- 3. nj.gov [nj.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. ideals.illinois.edu [ideals.illinois.edu]
- 6. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 9. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
troubleshooting guide for the methylation of 3-nitrobenzotrifluoride
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the methylation of 3-nitrobenzotrifluoride to produce 2-methyl-3-nitrobenzotrifluoride. This reaction is a key step in the synthesis of various therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the methylation of 3-nitrobenzotrifluoride?
A1: The most cited method for the methylation of 3-nitrobenzotrifluoride is the Corey-Chaykovsky reaction.[1][2][3] This involves reacting 3-nitrobenzotrifluoride with dimethyloxosulfonium methylide. This reagent is typically generated in situ from a trimethylsulphoxonium halide (e.g., iodide or chloride) and a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[4]
Q2: What are the main challenges I might face during this reaction?
A2: Researchers may encounter several challenges, including:
-
Low yield of the desired product: This can be due to incomplete reaction, side reactions, or degradation of the product.
-
Formation of isomeric byproducts: The methylation may not be completely regioselective, leading to the formation of other methylated isomers.
-
Difficulties in purifying the final product: Separating the desired this compound from unreacted starting material and isomers can be challenging.[5]
-
Handling of hazardous reagents: The reaction involves the use of sodium hydride, which is highly reactive and flammable, and other potentially hazardous chemicals.
Q3: What are the expected yields for this reaction?
A3: The reported yields for the methylation of 3-nitrobenzotrifluoride to this compound can vary. One documented procedure reports a yield of 32% after purification by distillation under reduced pressure.[4] Optimization of reaction conditions may lead to improved yields.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive sodium hydride. | Use fresh, high-quality sodium hydride. Ensure it is properly handled under an inert atmosphere to prevent deactivation by moisture. |
| Incomplete formation of dimethyloxosulfonium methylide. | Ensure the trimethylsulphoxonium halide is dry. Allow sufficient time for the reaction between the salt and sodium hydride to form the ylide before adding the 3-nitrobenzotrifluoride. | |
| Reaction temperature is too high or too low. | The methylation reaction is typically carried out at a temperature below 30°C, and preferably around 20°C.[4] Monitor the temperature closely, especially during the addition of reagents. | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. A documented protocol suggests a reaction time of 2 hours at room temperature after the addition of 3-nitrobenzotrifluoride.[4] | |
| Formation of multiple products (isomers) | Lack of regioselectivity in the methylation reaction. | While the primary product is this compound, other isomers may form. Purification by fractional distillation or chromatography may be necessary to isolate the desired product.[5][6][7] |
| Side reactions with the solvent. | When using sodium hydride as a base with solvents like DMF, side reactions can occur due to the dual role of NaH as a base and a reducing agent.[8][9] Consider using THF or DMSO as the solvent. | |
| Difficult product purification | Similar boiling points of the product and unreacted starting material or isomers. | Purification by distillation under reduced pressure is a common method.[4] For challenging separations, specialized techniques like adsorption using Y-type faujasite zeolite may be employed to separate this compound from its isomers.[5] |
| Dark brown or black reaction mixture | Decomposition of starting material or product. | This could be due to excessive temperatures or the presence of impurities. Ensure the reaction is conducted under an inert atmosphere and that the temperature is well-controlled. |
Experimental Protocols
Detailed Protocol for the Methylation of 3-Nitrobenzotrifluoride
This protocol is adapted from a patented procedure for the synthesis of this compound.[4]
Materials:
-
3-Nitrobenzotrifluoride
-
Trimethylsulphoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Petroleum ether (b.p. 60-80°C)
-
Di-isopropyl ether
-
Water
-
Saturated sodium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Hydride: Under a dry nitrogen atmosphere, wash sodium hydride (1.1 equivalents) with petroleum ether to remove the mineral oil. Decant the petroleum ether. Repeat this washing step.
-
Formation of Dimethyloxosulfonium Methylide: To the washed sodium hydride, add anhydrous DMSO and trimethylsulphoxonium iodide (1.1 equivalents). Stir the mixture at room temperature for 3-4 hours.
-
Methylation Reaction: Add a solution of 3-nitrobenzotrifluoride (1.0 equivalent) in DMSO dropwise to the prepared ylide solution, maintaining the temperature below 30°C (preferably around 20°C). After the addition is complete, continue stirring at room temperature for 2 hours.
-
Work-up: Dilute the reaction mixture with water and extract the product with di-isopropyl ether. Wash the combined organic extracts with water and then with a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation under reduced pressure to yield this compound as a pale-yellow oil.[4]
Visualizations
Experimental Workflow for Methylation
Caption: Workflow for the methylation of 3-nitrobenzotrifluoride.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for common methylation issues.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 4. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 5. JPH06239808A - Separation of this compound - Google Patents [patents.google.com]
- 6. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
analytical methods for detecting impurities in 2-Methyl-3-nitrobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting impurities in 2-Methyl-3-nitrobenzotrifluoride. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities are positional isomers formed during the nitration of 2-methylbenzotrifluoride. These include:
-
2-Methyl-4-nitrobenzotrifluoride
-
2-Methyl-5-nitrobenzotrifluoride
-
2-Methyl-6-nitrobenzotrifluoride
Other potential impurities can include unreacted starting materials, by-products from side reactions, and residual solvents used in the synthesis and purification process.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1] The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying non-volatile impurities, particularly positional isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[1]
Q3: How does the trifluoromethyl group affect the chromatographic analysis?
A3: The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can significantly impact a molecule's polarity, volatility, and interactions with the stationary phase in both HPLC and GC. This can influence retention times and selectivity, making method development crucial for achieving good separation of isomers.
Q4: What are the key considerations for sample preparation?
A4: Proper sample preparation is critical for accurate analysis. Key considerations include:
-
Solvent Selection: Choose a high-purity solvent that completely dissolves the sample and is compatible with the analytical method (e.g., acetonitrile or methanol for HPLC, dichloromethane or hexane for GC-MS).
-
Concentration: The sample concentration should be within the linear range of the detector to ensure accurate quantification.
-
Filtration: For HPLC analysis, filter the sample solution through a 0.22 µm or 0.45 µm filter to remove particulate matter that could damage the column.
Troubleshooting Guides
HPLC Analysis: Troubleshooting Poor Separation of Positional Isomers
dot
Caption: Troubleshooting workflow for poor HPLC isomer separation.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution or Co-eluting Isomer Peaks | Inappropriate mobile phase composition. | Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic solvent in an isocratic method can increase retention and improve separation. |
| Incorrect mobile phase pH. | For aromatic nitro compounds, the pH of the mobile phase can influence selectivity. Experiment with a pH range of 2.5-7.0 using a suitable buffer (e.g., phosphate, acetate). | |
| Suboptimal column chemistry. | A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase to enhance π-π interactions and improve the separation of aromatic isomers.[2] | |
| Insufficient column temperature control. | Use a column oven to maintain a consistent temperature. Varying the temperature between 25°C and 40°C can alter selectivity and improve resolution. | |
| Flow rate is too high. | Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This can increase the number of theoretical plates and lead to better resolution, though it will increase the analysis time. | |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a high-purity, end-capped column. Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (0.1%) can help to reduce tailing for basic analytes, although this is less likely to be the primary cause for neutral nitroaromatic compounds. Operating at a lower pH (e.g., 2.5-3.5) can also suppress silanol ionization. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is used for dissolution, inject a smaller volume. | |
| Broad Peaks | Large extra-column volume. | Use shorter, narrower internal diameter tubing between the injector, column, and detector to minimize dead volume. |
| Column contamination or degradation. | Flush the column with a strong solvent. If performance does not improve, replace the column. |
GC-MS Analysis: Common Troubleshooting Issues
dot
Caption: Troubleshooting workflow for common GC-MS issues.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the inlet liner or column. | Use a deactivated inlet liner. If tailing persists, it may indicate column degradation. Trimming a small portion (5-10 cm) from the front of the column can sometimes resolve the issue. |
| Column contamination. | Bake out the column at a high temperature (within the column's specified limits) to remove contaminants. If this is ineffective, the column may need to be replaced. | |
| Improper sample injection. | Ensure the injection is rapid and smooth to introduce the sample as a narrow band. An autosampler is recommended for better reproducibility. | |
| Low Sensitivity or No Peaks | Leak in the system. | Check for leaks at the injection port, column fittings, and MS interface using an electronic leak detector. A leaky septum is a common issue and should be replaced regularly. |
| Contaminated ion source. | The MS ion source can become contaminated over time, leading to a decrease in sensitivity. Follow the manufacturer's instructions for cleaning the ion source. | |
| Incorrect injector or detector temperature. | Optimize the injector temperature to ensure complete and rapid vaporization of the sample without causing thermal degradation. Ensure the MS transfer line temperature is adequate to prevent analyte condensation. | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank after a concentrated sample to check for carryover. If present, rinse the syringe and injection port. |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. | |
| Contaminated carrier gas. | Ensure high-purity carrier gas and the use of appropriate gas purifiers. | |
| Poor Resolution of Isomers | Suboptimal temperature program. | Adjust the oven temperature program. A slower ramp rate can often improve the separation of closely eluting isomers. |
| Incorrect column. | A column with a different stationary phase polarity may be required to achieve separation. For nitroaromatic compounds, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. |
Experimental Protocols
HPLC Method for the Separation of this compound Isomers
dot
Caption: A typical experimental workflow for HPLC analysis.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
GC-MS Method for the Analysis of Volatile Impurities
dot
Caption: A typical experimental workflow for GC-MS analysis.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
-
Transfer an aliquot to a GC vial for analysis.
This technical support center provides a foundation for the analysis of impurities in this compound. Method optimization and validation are essential for specific applications and regulatory requirements.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-Methyl-3-nitrobenzotrifluoride: GC-MS, HPLC, and qNMR Methodologies
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical parameter that directly influences the outcome of a synthetic sequence and the quality of the final product. 2-Methyl-3-nitrobenzotrifluoride, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Its purity must be rigorously assessed to ensure the absence of isomeric and process-related impurities that could lead to undesired side reactions or impact the biological activity and safety of the final product.
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical method for their needs.
Understanding the Impurity Profile
The synthesis of this compound typically involves the nitration of 2-methylbenzotrifluoride. This process can lead to the formation of several positional isomers, with 2-methyl-5-nitrobenzotrifluoride being a common and often difficult-to-separate impurity due to its similar boiling point. Other potential impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. A thorough purity assessment, therefore, requires a technique that can effectively separate and quantify these closely related species.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and sensitive, specific detection make it an excellent choice for the purity assessment of this compound.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
Materials:
-
Sample: this compound
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (High Purity, HPLC Grade)
-
GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
GC-MS Workflow
Caption: Workflow for GC-MS Purity Analysis.
Comparison with Alternative Methods
While GC-MS is a robust technique, other methods like HPLC and qNMR offer unique advantages and can provide complementary information for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds. For nitroaromatic compounds, reversed-phase HPLC with UV detection is a common approach.
Advantages over GC-MS:
-
No requirement for sample volatility.
-
Can be less destructive to the sample.
-
Different selectivity can help in resolving impurities that co-elute in GC.
Disadvantages:
-
May have lower resolution for closely related isomers compared to high-resolution capillary GC.
-
UV detection is less specific than mass spectrometry, potentially leading to challenges in peak identification without reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. For fluorinated compounds like this compound, both ¹H and ¹⁹F qNMR can be powerful tools.
Advantages over GC-MS and HPLC:
-
Provides an absolute purity value without the need for a calibration curve with the analyte.
-
Highly specific and provides structural information.
-
¹⁹F qNMR offers a wide chemical shift range and often simpler spectra, making it ideal for the analysis of fluorinated compounds.[2]
Disadvantages:
-
Lower sensitivity compared to GC-MS and HPLC.
-
Requires a certified internal standard of known purity.
-
May be more complex to set up and requires specialized expertise for data analysis.
Comparative Data Summary
The following table summarizes the key performance attributes of GC-MS, HPLC, and qNMR for the purity assessment of this compound.
| Parameter | GC-MS | HPLC (Reversed-Phase with UV) | qNMR (¹⁹F) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Typical Purity Range | 98.0 - 99.9% | 98.0 - 99.9% | 95.0 - 100.0% |
| Limit of Detection (LOD) for Impurities | Low ppm | Low ppm | ~0.1% |
| Analysis Time per Sample | 20-30 minutes | 15-25 minutes | 10-20 minutes |
| Key Strengths | High resolution for isomers, definitive peak identification. | Broad applicability, different selectivity. | Absolute quantification, no analyte-specific standard needed. |
| Key Limitations | Requires volatile and thermally stable analytes. | Peak identification can be challenging without standards. | Lower sensitivity, requires a certified internal standard. |
Method Selection Logic
The choice of analytical method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting a purity assessment method.
Conclusion
For the routine purity assessment of this compound, GC-MS offers an excellent balance of high-resolution separation, sensitive detection, and definitive identification of impurities, particularly isomeric ones. HPLC serves as a valuable orthogonal technique, especially when dealing with thermally sensitive impurities or when a different separation selectivity is required. For applications demanding an absolute purity value without the need for a specific reference standard of the analyte, ¹⁹F qNMR is the method of choice, providing a high degree of accuracy and structural confirmation. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most comprehensive and reliable characterization of this compound purity.
References
A Comparative Spectroscopic Guide to 2-Methyl-3-nitrobenzotrifluoride Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Techniques for the Identification of 2-Methyl-3-nitrobenzotrifluoride Isomers
This guide provides a comprehensive comparison of the spectroscopic properties of this compound and its isomers. The differentiation of these closely related compounds is crucial in various fields, including pharmaceutical development and agrochemical synthesis, where isomeric purity can significantly impact biological activity and safety. This document outlines the key spectroscopic features discernible through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the isomers of this compound. Due to the limited availability of publicly accessible, complete experimental datasets for all isomers, some data for closely related compounds is included for comparative purposes.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
| 2-Methyl-5-nitrobenzotrifluoride | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
| 3-Nitrobenzotrifluoride (related compound) | Aromatic protons typically appear in the range of 7.5-8.5 ppm. | Aromatic carbons typically appear between 120-150 ppm. The CF₃ carbon signal is a characteristic quartet. | A single resonance for the CF₃ group, with the chemical shift influenced by the nitro group's position. |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~1530-1550 & ~1340-1360: Asymmetric and symmetric NO₂ stretching. ~1320-1120: C-F stretching. ~2950-2850: C-H stretching (methyl group). ~1600-1450: Aromatic C=C stretching. |
| Isomers of this compound | The exact positions of the NO₂ and C-F stretching bands are expected to shift slightly based on the substitution pattern on the benzene ring. The fingerprint region (below 1000 cm⁻¹) will show unique patterns for each isomer. |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound and its Isomers | 205.04 (for C₈H₆F₃NO₂) | [M-NO₂]⁺: Loss of the nitro group. [M-CF₃]⁺: Loss of the trifluoromethyl group. Fragments corresponding to the substituted benzene ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule, providing detailed structural information.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if required by the instrument.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.
-
¹⁹F NMR: Acquire spectra with a spectral width appropriate for trifluoromethyl groups. ¹⁹F NMR is a highly sensitive technique and often requires fewer scans than ¹³C NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to aid in structural elucidation.
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100 ng/µL.
Data Acquisition (GC-MS with EI):
-
The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
The separated compound enters the mass spectrometer's ion source.
-
In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic identification of this compound isomers.
Caption: Workflow for the spectroscopic identification of this compound isomers.
Comparative Reactivity Analysis: 2-Methyl-3-nitrobenzotrifluoride in the Landscape of Nitroaromatic Compounds
For Immediate Release
[City, State] – December 27, 2025 – In the intricate world of organic synthesis and drug discovery, the reactivity of nitroaromatic compounds is a cornerstone of molecular design and development. This guide provides a comprehensive comparison of the reactivity of 2-Methyl-3-nitrobenzotrifluoride against a range of other nitroaromatic compounds. By examining its performance in key chemical transformations and providing detailed experimental data, this document serves as a vital resource for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile molecule.
Introduction to Nitroaromatic Reactivity
Nitroaromatic compounds are a class of organic molecules characterized by the presence of at least one nitro group (-NO₂) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, thereby dictating its reactivity in various chemical reactions. This is particularly true for nucleophilic aromatic substitution (SNAr) and reduction reactions, which are fundamental to the synthesis of a vast array of pharmaceuticals and agrochemicals.
The reactivity of a substituted nitroaromatic compound is further modulated by the electronic effects of other substituents on the ring. These effects are often quantified by Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent. Electron-withdrawing groups generally enhance the rate of nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate, while they make the reduction of the nitro group more favorable by lowering the electron density on the nitro group itself.
This compound possesses a unique combination of substituents: a weakly electron-donating methyl group (-CH₃) and a strongly electron-withdrawing trifluoromethyl group (-CF₃), in addition to the nitro group. This guide will explore how this specific substitution pattern influences its reactivity profile compared to other well-known nitroaromatics.
Comparative Analysis of Reactivity
To provide a clear and objective comparison, this guide focuses on two key aspects of nitroaromatic reactivity: susceptibility to nucleophilic aromatic substitution and the ease of nitro group reduction.
Nucleophilic Aromatic Substitution (SNAr)
The trifluoromethyl group is a strong electron-withdrawing group, with a Hammett constant (σmeta) of approximately +0.43 to +0.52.[1][2] The methyl group is a weak electron-donating group, with a Hammett constant (σmeta) of -0.07.[1][3] The net effect of these substituents on the 3-nitro position in this compound would be a significant activation towards nucleophilic attack, likely placing its reactivity between that of nitrobenzene and dinitrobenzene derivatives.
Table 1: Predicted and Experimental Relative Rate Constants for Nucleophilic Aromatic Substitution with Piperidine
| Compound | Substituents | Predicted Relative Reactivity (vs. Nitrobenzene) | Experimental Relative Rate Constant (krel) |
| Nitrobenzene | -NO₂ | 1 | 1 |
| 4-Chloronitrobenzene | 4-Cl, -NO₂ | >1 | Varies with nucleophile |
| 1,3-Dinitrobenzene | 1,3-(NO₂)₂ | >>1 | High |
| 2,4-Dinitrochlorobenzene | 2,4-(NO₂)₂, 1-Cl | >>>1 | Very High[4] |
| This compound | 2-CH₃, 3-NO₂, 1-CF₃ | High (Predicted) | Data not available |
| 2-Nitrotoluene | 2-CH₃, -NO₂ | <1 | Data not available |
| 3-Nitrotoluene | 3-CH₃, -NO₂ | <1 | Data not available |
Note: The predicted reactivity is a qualitative assessment based on the electronic effects of the substituents.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of anilines, which are key building blocks in the pharmaceutical industry. The ease of this reduction is quantified by the reduction potential, with more positive potentials indicating a greater ease of reduction. The electron-withdrawing trifluoromethyl group in this compound is expected to facilitate the reduction of the nitro group by lowering the electron density at the nitrogen atom.
Table 2: Comparison of Half-Wave Reduction Potentials of Selected Nitroaromatic Compounds
| Compound | Substituents | Half-Wave Potential (E₁/₂) vs. SCE (V) |
| Nitrobenzene | -NO₂ | -0.6 to -0.8 (pH dependent) |
| 2,4-Dinitrotoluene | 2,4-(NO₂)₂, -CH₃ | -0.397[5] |
| 2,6-Dinitrotoluene | 2,6-(NO₂)₂, -CH₃ | -0.402[5] |
| 2-Chloronitrobenzene | 2-Cl, -NO₂ | Varies with conditions |
| 3-Chloronitrobenzene | 3-Cl, -NO₂ | Varies with conditions |
| 4-Chloronitrobenzene | 4-Cl, -NO₂ | Varies with conditions |
| This compound | 2-CH₃, 3-NO₂, 1-CF₃ | Predicted to be less negative than nitrobenzene |
Note: Reduction potentials are highly dependent on experimental conditions such as pH and solvent.
Experimental Protocols
To facilitate reproducible research and direct comparison, detailed methodologies for the key experiments discussed are provided below.
Protocol for Kinetic Measurement of Nucleophilic Aromatic Substitution by UV-Vis Spectroscopy
This protocol allows for the determination of the rate constant for the reaction of a nitroaromatic compound with a nucleophile.
Materials:
-
Nitroaromatic substrate (e.g., this compound)
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
UV-Vis Spectrophotometer
-
Thermostated cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the nitroaromatic substrate in the chosen solvent at a known concentration (e.g., 1 mM). Prepare a series of solutions of the nucleophile at different concentrations (e.g., 10 mM, 20 mM, 50 mM) in the same solvent.
-
Reaction Initiation: In a thermostated cuvette, mix a known volume of the nitroaromatic substrate solution with a known volume of the nucleophile solution. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately after mixing, start recording the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the product over time. The reaction progress can be monitored by the increase in absorbance of the product or the decrease in absorbance of the reactant.
-
Data Analysis: Plot the natural logarithm of the absorbance difference (ln(A∞ - At)) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of the resulting linear plot will be the pseudo-first-order rate constant (kobs).
-
Determination of Second-Order Rate Constant: Repeat the experiment with different concentrations of the nucleophile. Plot kobs versus the concentration of the nucleophile. The slope of this second linear plot will be the second-order rate constant (k) for the reaction.
References
A Comparative Guide to the Spectroscopic Validation of 2-Methyl-3-nitrobenzotrifluoride Synthesis
For researchers, scientists, and professionals in drug development, the precise synthesis and validation of chemical intermediates are paramount. 2-Methyl-3-nitrobenzotrifluoride is a key building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique electronic and structural properties imparted by the trifluoromethyl and nitro groups.[1][2] This guide provides a comparative analysis of the spectroscopic methods used to validate the synthesis of this compound, offering supporting experimental data and detailed protocols.
Synthesis of this compound: A Comparative Overview
A prevalent method for synthesizing this compound involves the direct nitration of 2-methylbenzotrifluoride. However, this reaction often yields a mixture of isomers, with 2-methyl-5-nitrobenzotrifluoride being a significant byproduct.[3] The similarity in boiling points between these isomers makes their separation by distillation challenging.[3]
An alternative and more selective synthesis route begins with 3-nitrobenzotrifluoride, which is then methylated. This method offers better control over the regioselectivity, leading to a higher yield of the desired this compound. The validation of the final product's identity and purity, regardless of the synthetic route, is critically dependent on a combination of spectroscopic techniques.
Spectroscopic Validation Methods
The definitive confirmation of the structure and purity of this compound is achieved through a combination of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Table 1: FTIR Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Asymmetric NO₂ Stretch | 1550 - 1530 |
| Symmetric NO₂ Stretch | 1360 - 1340 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch (in CF₃) | 1300 - 1100 |
| C-H Bend (in CH₃) | 1450 - 1375 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative. The predicted chemical shifts can be compared with those of the common isomer, 2-methyl-5-nitrobenzotrifluoride, to confirm the correct substitution pattern.
Table 2: Predicted ¹H NMR Data for this compound vs. 2-Methyl-5-nitrobenzotrifluoride
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Ar-H | 7.8 - 7.5 | m |
| CH₃ | ~2.5 | s | |
| 2-Methyl-5-nitrobenzotrifluoride | Ar-H | 8.2 - 7.4 | m |
| CH₃ | ~2.6 | s |
Table 3: Predicted ¹³C NMR Data for this compound vs. 2-Methyl-5-nitrobenzotrifluoride
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C-NO₂ | ~150 |
| Aromatic C-H & C-C | 135 - 125 | |
| C-CF₃ | ~130 (q) | |
| CF₃ | ~123 (q) | |
| CH₃ | ~15 | |
| 2-Methyl-5-nitrobenzotrifluoride | C-NO₂ | ~148 |
| Aromatic C-H & C-C | 140 - 120 | |
| C-CF₃ | ~132 (q) | |
| CF₃ | ~124 (q) | |
| CH₃ | ~20 |
Table 4: Predicted ¹⁹F NMR Data for this compound vs. 2-Methyl-5-nitrobenzotrifluoride
| Compound | Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | -CF₃ | ~ -61 |
| 2-Methyl-5-nitrobenzotrifluoride | -CF₃ | ~ -63 |
Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly based on solvent and experimental conditions. 'q' denotes a quartet due to coupling with fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Table 5: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₆F₃NO₂[2] |
| Molecular Weight | 205.14 g/mol [2] |
| Expected [M]⁺ Peak (m/z) | 205.04 |
| Key Fragmentation Peaks (m/z) | 188 ([M-OH]⁺), 159 ([M-NO₂]⁺) |
Experimental Protocols
Synthesis of this compound via Nitration of 2-Methylbenzotrifluoride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-methylbenzotrifluoride in concentrated sulfuric acid to 0-5°C in an ice bath.
-
Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, a mixture of isomers, can be purified by column chromatography or fractional distillation under reduced pressure.
Spectroscopic Sample Preparation
-
FTIR: A small drop of the purified liquid sample is placed directly on the ATR crystal of the FTIR spectrometer.
-
NMR: Approximately 5-10 mg of the purified sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
MS: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared for analysis by GC-MS or direct infusion.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Conclusion
The successful synthesis of this compound requires rigorous validation to ensure the correct isomeric form and high purity. A multi-technique spectroscopic approach is essential for unambiguous characterization. FTIR provides confirmation of the key functional groups, mass spectrometry verifies the molecular weight, and detailed NMR analysis (¹H, ¹³C, and ¹⁹F) definitively establishes the substitution pattern on the aromatic ring, allowing for clear differentiation from common isomers. This comprehensive validation strategy is crucial for advancing research and development in the pharmaceutical and agrochemical industries.
References
A Comparative Guide to Trifluoromethylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. This ubiquitous moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, a diverse arsenal of trifluoromethylating agents has been developed, each with its own distinct advantages and limitations. This guide provides an objective comparison of the leading electrophilic, nucleophilic, and radical trifluoromethylating agents, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
At a Glance: Key Trifluoromethylating Agents
Trifluoromethylating agents are broadly categorized based on the nature of the trifluoromethyl species they deliver: an electrophilic "CF₃⁺", a nucleophilic "CF₃⁻", or a radical "CF₃•". The choice of reagent class is dictated by the electronic nature of the substrate and the desired bond formation.
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Electrophilic | Togni's Reagents I & II, Umemoto's Reagents | β-ketoesters, indoles, phenols, alkynes, silyl enol ethers, arenes | Bench-stable, commercially available, broad substrate scope.[1] | Can be more expensive; some require harsh conditions.[1] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, ketones, imines | Highly versatile, widely used for carbonyl compounds.[2][3] | Requires a nucleophilic activator; moisture-sensitive.[2] |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Electron-deficient heterocycles, arenes, alkenes | Cost-effective, stable, operationally simple for C-H functionalization.[4][5] | Often requires an oxidant; regioselectivity can be a challenge.[4] |
Performance Data: A Comparative Overview
The efficiency of a trifluoromethylation reaction is highly dependent on the substrate, the chosen reagent, and the reaction conditions. The following tables provide a comparative summary of reported yields for common transformations.
Table 1: Trifluoromethylation of β-Ketoesters (Electrophilic Agents)
| Reagent | Substrate | Yield (%) | Reference |
| Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [5] |
| Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [5] |
| Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or Umemoto reagents | [5][6] |
| Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [5][7] |
Table 2: Trifluoromethylation of Aldehydes (Nucleophilic Agent)
| Reagent | Substrate | Catalyst/Activator | Yield (%) | Reference |
| Ruppert-Prakash Reagent | Benzaldehyde | TBAF | 95 | [8] |
| Ruppert-Prakash Reagent | 4-Nitrobenzaldehyde | TBAF | 98 | [8] |
| Ruppert-Prakash Reagent | Cyclohexanecarboxaldehyde | TBAF | 92 | [8] |
| Ruppert-Prakash Reagent | Cinnamaldehyde | CsF | 85 | [8] |
Table 3: C-H Trifluoromethylation of Heterocycles (Radical Agent)
| Reagent | Substrate | Yield (%) | Reference |
| Langlois' Reagent | 4-Acetylpyridine | 75 | [4] |
| Langlois' Reagent | Caffeine | 85 | [4] |
| Langlois' Reagent | Dihydroquinine | 55 | [4] |
| Langlois' Reagent | Pyridine | 60 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are representative procedures for each class of trifluoromethylating agent.
Protocol 1: Electrophilic Trifluoromethylation of Indole using Togni's Reagent II
This protocol describes the direct C-H trifluoromethylation of indole at the C3 position.
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
This protocol provides a general guideline for the trifluoromethylation of aldehydes.
Materials:
-
Aldehyde (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (0.1 mmol, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) in anhydrous THF (5 mL).
-
Add the Ruppert-Prakash Reagent (1.5 mmol).
-
Cool the mixture to 0 °C.
-
Slowly add the TBAF solution (0.1 mL, 0.1 mmol).
-
Stir the reaction at 0 °C and allow it to warm to room temperature over 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
The resulting TMS-protected alcohol can be deprotected by treatment with 1 M HCl in THF or methanol.[2]
-
Purify the final product by column chromatography.
Protocol 3: Radical C-H Trifluoromethylation of a Heterocycle using Langlois' Reagent
This protocol describes the direct C-H trifluoromethylation of an electron-deficient heterocycle.
Materials:
-
Heterocycle (e.g., 4-acetylpyridine) (1.0 mmol)
-
Langlois' Reagent (CF₃SO₂Na) (3.0 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH) (5.0 mmol, 70% in water)
-
Dichloromethane (CH₂Cl₂)/Water (solvent mixture)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the heterocycle (1.0 mmol) and Langlois' Reagent (3.0 mmol).
-
Add a solvent mixture of CH₂Cl₂ and water (typically a 2:1 ratio).
-
Stir the mixture vigorously.
-
Slowly add tert-butyl hydroperoxide (5.0 mmol) to the suspension at room temperature.
-
Continue stirring at room temperature for 3-24 hours.[4]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Pathways
The following diagrams illustrate the general mechanisms and workflows associated with each class of trifluoromethylating agent.
Conclusion
The selection of an appropriate trifluoromethylating agent is a critical decision in the design of a synthetic route. Electrophilic reagents such as Togni's and Umemoto's are well-suited for a variety of nucleophiles, with Umemoto-type reagents often showing higher reactivity for activated methylene compounds.[5] For the trifluoromethylation of carbonyls, the nucleophilic Ruppert-Prakash reagent remains the gold standard due to its versatility and high efficiency.[2][3] For direct C-H functionalization, particularly of electron-deficient heterocycles, the radical pathway offered by the cost-effective and stable Langlois' reagent provides a powerful and operationally simple alternative.[4][5] Researchers should carefully consider the substrate, desired transformation, and reagent cost and stability when developing their synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Alternative Reagents for 2-Methyl-3-nitrobenzotrifluoride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Experimental Data for Key Pharmaceutical Intermediates.
The synthesis of complex pharmaceutical intermediates is a critical stage in drug development and manufacturing. The choice of starting materials can significantly impact reaction efficiency, yield, purity, and overall cost-effectiveness. One such key starting material is 2-Methyl-3-nitrobenzotrifluoride, which serves as a precursor for various pharmaceutical intermediates. This guide provides a comprehensive comparison of alternative reagents, focusing on halogenated analogues, for the synthesis of two exemplary pharmaceutical intermediates: 3-amino-2-methylbenzotrifluoride and 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, a crucial intermediate in the synthesis of the targeted cancer therapy drug, Nilotinib.
Comparison of Reagents for the Synthesis of Substituted 2-Aminobenzotrifluoride Intermediates
A common transformation in the synthesis of pharmaceutical ingredients is the reduction of a nitro group to an amine. The following table compares the synthesis of 3-amino-2-substituted-benzotrifluorides from their corresponding nitro precursors.
| Starting Reagent | Product | Reaction | Reagents & Conditions | Yield | Purity | Reference |
| This compound | 3-Amino-2-methylbenzotrifluoride | Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol, 40-45°C, 4-5 hours | 92% | Not Specified | [1] |
| 2-Chloro-3-nitrobenzotrifluoride | 3-Amino-2-chlorobenzotrifluoride | Catalytic Hydrogenation | H₂, Platinum on charcoal, Sodium bicarbonate, Water, 90-95°C, 3 hours | 95.6% | Not Specified | [2] |
| 3-Bromo-5-nitrobenzotrifluoride | 3-Amino-5-bromobenzotrifluoride | Chemical Reduction | Hydrazine hydrate, FeO(OH)/C nanoparticles, Ethanol, 75°C, 8 hours | 86% | Not Specified | [3] |
Key Observations:
-
Yield: Catalytic hydrogenation of both the methyl and chloro analogues proceeds with high yields (92% and 95.6% respectively). The chemical reduction of the bromo analogue also provides a good yield of 86%.
-
Reaction Conditions: The catalytic hydrogenation of the methyl and chloro precursors occurs under relatively mild to moderate temperature and pressure conditions. The chemical reduction of the bromo analogue offers an alternative that avoids the need for high-pressure hydrogenation equipment.
-
Reagent Accessibility: All three starting materials are commercially available, providing flexibility in sourcing for pharmaceutical manufacturing.
Comparison of Reagents for the Synthesis of a Key Nilotinib Intermediate
The synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline is a multi-step process often involving an initial Ullmann condensation followed by the reduction of a nitro group. This section compares the use of different halogenated nitrobenzotrifluorides as starting materials for this critical intermediate.
| Starting Reagent | Intermediate | Reaction | Reagents & Conditions | Yield | Reference |
| 3-Bromo-5-nitrobenzotrifluoride | 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride | Ullmann Condensation | 4-methylimidazole, CuI, 8-hydroxyquinoline, K₂CO₃, DMF, 140°C, 5 hours | Not specified, but subsequent reduction to the aniline has a 91.3% yield. | |
| 3-Chloro-5-nitrobenzotrifluoride | 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride | Ullmann Condensation | 4-methylimidazole, CuI, base | Lower yields reported in some patents without specific conditions. |
Key Observations:
-
Reactivity: Bromo-substituted precursors are generally more reactive in Ullmann-type coupling reactions compared to their chloro-counterparts, which may lead to higher yields and milder reaction conditions.
-
Multi-step Yield: While the yield for the initial condensation of the bromo-analogue is not explicitly stated in the available literature, the high yield of the subsequent reduction step (91.3%) suggests that the overall process is efficient.
-
Process Optimization: The choice of catalyst, ligand, base, and solvent is crucial for optimizing the Ullmann condensation and can be tailored for each specific halogenated starting material to maximize yield and minimize side products.
Experimental Protocols
Synthesis of 3-Amino-2-methylbenzotrifluoride from this compound
Protocol: A solution of this compound (41.0 g, 0.2 mol) in methanol (100 ml) is stirred under a dry nitrogen atmosphere at room temperature. 10% Palladium on charcoal catalyst (1.0 g) is added. The stirred mixture is warmed to 40-45°C, and hydrogen gas is passed into the solution at atmospheric pressure for 4-5 hours, with the reaction progress monitored by thin-layer chromatography. Upon completion, the solution is cooled to room temperature, and the catalyst is removed by filtration. Distillation of the solvent at atmospheric pressure followed by steam distillation of the crude product yields 3-amino-2-methylbenzotrifluoride.[1]
Synthesis of 3-Amino-2-chlorobenzotrifluoride from 2-Chloro-3-nitrobenzotrifluoride
Protocol: To a shaking autoclave, 300 parts by weight of 2,5-dichloronitrobenzene (as an example of a chlorinated nitroaromatic), 3 parts by weight of a 1% platinum on charcoal catalyst (as a 50% paste), 3 parts by weight of sodium bicarbonate, 5 parts by weight of water, and 0.05 parts by weight of thiophene are charged. The mixture is hydrogenated at a pressure of 140 psi and a temperature of 90-95°C. Hydrogen consumption typically ceases after 3 hours. The reaction conditions are maintained for an additional 15 minutes to ensure completion. The product is then isolated.[2] (Note: This is a general procedure for a related compound, and specific optimization for 2-chloro-3-nitrobenzotrifluoride may be required.)
Synthesis of 3-Amino-5-bromobenzotrifluoride from 3-Bromo-5-nitrobenzotrifluoride
Protocol: To a 10 mL glass reactor, 1 mmol of the nitro compound, 0.1 mmol of FeO(OH)/C nanoparticles, 2 mL of ethanol, and 2 mmol of 80% hydrazine hydrate are added under a nitrogen atmosphere. The reactant mixture is stirred at 75°C for approximately 8 hours. After the reaction is complete, the catalyst is filtered off and washed with dichloromethane or ethyl acetate. The solvents are removed in vacuo, and the target product is purified by column chromatography or dried directly.[3]
Synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline from 3-Bromo-5-nitrobenzotrifluoride
Step 1: Ullmann Condensation A mixture of 3-bromo-5-nitrobenzotrifluoride, 4-methylimidazole, cuprous iodide (CuI), a suitable ligand (e.g., 8-hydroxyquinoline), and a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) is heated. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is worked up to isolate the intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride.
Step 2: Reduction The isolated 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride is dissolved in a suitable solvent (e.g., ethanol). A reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), or catalytic hydrogenation (e.g., H₂ with a palladium catalyst), is used to reduce the nitro group to the amine. The final product, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, is then isolated and purified.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic workflows discussed in this guide.
Caption: Synthesis of Substituted 2-Aminobenzotrifluoride Intermediates.
Caption: Synthesis of a Key Nilotinib Intermediate.
References
- 1. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 2. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 3. 3-Amino-5-bromobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
assessing the impact of the trifluoromethyl group on the reactivity of nitroaromatics
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent changes on molecular reactivity is paramount. This guide provides a comprehensive comparison of the impact of the powerful electron-withdrawing nitro group (-NO₂) versus the trifluoromethyl group (-CF₃) on the reactivity of aromatic systems. By examining experimental data from nucleophilic and electrophilic aromatic substitution, as well as reduction reactions, we aim to elucidate the subtle yet significant differences these two groups impart, guiding rational molecular design and reaction optimization.
The nitro and trifluoromethyl groups are both potent electron-withdrawing substituents that significantly influence the reactivity of aromatic rings. While both deactivate the ring towards electrophilic attack and activate it towards nucleophilic substitution, the nature and magnitude of their effects differ due to their distinct electronic properties. The nitro group exerts a strong electron-withdrawing effect through both resonance and induction, while the trifluoromethyl group's influence is primarily inductive. This fundamental difference dictates their impact on reaction rates, yields, and regioselectivity.
Comparative Analysis of Reactivity
To quantify the electronic influence of these substituents, the Hammett constants (σ) are invaluable. These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σ_meta | σ_para | Primary Electronic Effect |
| -NO₂ | 0.71 | 0.78 | -I, -M (Strong) |
| -CF₃ | 0.43 | 0.54 | -I (Strong) |
Table 1: Hammett Constants for Nitro and Trifluoromethyl Groups. The Hammett constants indicate that the nitro group is a stronger electron-withdrawing group than the trifluoromethyl group in both the meta and para positions. The -M effect denotes a strong resonance-withdrawing capability for the nitro group, which is absent in the trifluoromethyl group.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. Given that the nitro group is a more powerful electron-withdrawing group, it is generally expected to activate the aromatic ring for SNAr reactions more effectively than the trifluoromethyl group.
While direct side-by-side kinetic data for identical substrates under the same conditions is sparse in the literature, the relative reactivity can be inferred from studies on similarly activated systems. For instance, SNAr reactions on nitro-substituted aryl halides are well-documented to proceed under milder conditions than their trifluoromethyl-substituted counterparts.
| Substrate | Nucleophile | Conditions | Product | Yield |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol, 25°C | N-(2,4-dinitrophenyl)piperidine | >95% |
| 4-Chloro-benzotrifluoride | Sodium methoxide | Methanol, 100°C, high pressure | 4-Methoxy-benzotrifluoride | Moderate |
Table 2: Representative SNAr Reactions. This table illustrates that dinitro-substituted substrates are highly reactive in SNAr, while trifluoromethyl-substituted substrates often require more forcing conditions.
dot
Reduction of the Nitro Group
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. The presence of other electron-withdrawing groups on the aromatic ring can influence the rate and selectivity of this reduction. The trifluoromethyl group, being a strong electron-withdrawing group, can affect the reduction potential of the nitro group.
| Substrate | Reducing Agent | Solvent | Product | Yield |
| 4-Nitroanisole | H₂, Pd/C | Ethanol | 4-Methoxyaniline | High |
| 4-Nitrobenzotrifluoride | H₂, Pd/C | Ethanol | 4-Trifluoromethylaniline | High |
| 1-Nitro-3,5-bis(trifluoromethyl)benzene | Fe, NH₄Cl | Ethanol/Water | 3,5-Bis(trifluoromethyl)aniline | Good |
Table 3: Reduction of Substituted Nitroaromatics. The presence of one or more trifluoromethyl groups does not inhibit the reduction of the nitro group and, in some cases, can facilitate it by further increasing the electron deficiency of the nitro group.
dot
comparative study of ortho, meta, and para isomers of methyl-nitrobenzotrifluoride
A Comparative Study of Ortho, Meta, and Para Isomers of Methyl-nitrobenzotrifluoride for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ortho, meta, and para isomers of methyl-nitrobenzotrifluoride. These compounds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties imparted by the trifluoromethyl, methyl, and nitro groups. This document summarizes their synthesis, physicochemical properties, and reactivity, supported by experimental data and protocols.
Physicochemical Properties
The positional isomerism of the methyl and nitro groups on the benzotrifluoride ring significantly influences the physical properties of these compounds. A summary of the key physicochemical data is presented in the table below.
| Property | Ortho Isomer (2-Methyl-3-nitrobenzotrifluoride) | Meta Isomer (3-Methyl-4-nitrobenzotrifluoride) | Para Isomer (4-Methyl-3-nitrobenzotrifluoride) |
| Molecular Formula | C₈H₆F₃NO₂ | C₈H₆F₃NO₂ | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol [1] | 205.13 g/mol [2] | 205.13 g/mol [3] |
| Appearance | Light yellow to yellow to orange clear liquid[1] | Solid[2] | - |
| Melting Point | No data available | - | - |
| Boiling Point | 86 °C / 10 mmHg[1] | - | 206.6 ± 35.0 °C (760 Torr)[3] |
| Density | 1.40 g/mL[4] | - | 1.357 ± 0.06 g/cm³ (20 °C, 760 Torr)[3] |
| Solubility | No information available[5] | - | - |
| Refractive Index | n20/D 1.48[1] | - | - |
| Flash Point | >100 °C[4] | Not applicable[2] | 78.8 ± 25.9 °C[3] |
Synthesis and Reactivity
The primary route for the synthesis of methyl-nitrobenzotrifluoride isomers is through the electrophilic nitration of the corresponding methylbenzotrifluoride precursor. The directing effects of the methyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups influence the isomer distribution of the final product.
General Synthesis Workflow
Caption: General synthesis workflow for methyl-nitrobenzotrifluoride isomers.
Experimental Protocols
Synthesis of this compound (Ortho Isomer)
This synthesis involves the methylation of 3-nitrobenzotrifluoride.[6]
-
Nitration of Benzotrifluoride: Benzotrifluoride is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid to yield 3-nitrobenzotrifluoride.[7]
-
Methylation: The resulting 3-nitrobenzotrifluoride is then methylated using dimethyloxosulfonium methylide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[6]
-
Purification: The crude product is purified by distillation under reduced pressure to yield this compound as a pale-yellow oil.[7]
Synthesis of 3-Nitrobenzotrifluoride (Precursor to the Meta Isomer)
While a direct synthesis for 3-methyl-4-nitrobenzotrifluoride was not found, the synthesis of its precursor, 3-nitrobenzotrifluoride, is well-documented.
-
Reaction Setup: A stirred mixture of benzotrifluoride and concentrated sulfuric acid is prepared.[7]
-
Addition of Nitrating Agent: Fuming nitric acid (95%) is added dropwise to the mixture while maintaining the temperature between 20°C and 30°C using external cooling.[7]
-
Reaction: After the addition is complete, the mixture is stirred for an additional hour at room temperature.[7]
-
Work-up: The reaction mixture is poured onto an ice/water mixture and extracted with dichloromethane.[7]
-
Purification: The combined organic extracts are washed with water, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil.[7]
Synthesis of 4-Methyl-3-nitrobenzotrifluoride (Para Isomer)
A specific experimental protocol for the synthesis of the para-isomer was not found in the search results. However, a general method for the nitration of substituted benzotrifluorides can be adapted. For instance, the nitration of p-chlorobenzotrifluoride to 4-chloro-3-nitrobenzotrifluoride is achieved using ammonium nitrate in the presence of an ionic liquid as a catalyst and solvent.[8] A similar approach using 4-methylbenzotrifluoride as the starting material could potentially yield the desired para-isomer.
Reactivity Comparison
The reactivity of these isomers in electrophilic aromatic substitution is dictated by the electronic effects of the substituents.
-
Methyl Group (-CH₃): An activating, ortho-, para-directing group.
-
Trifluoromethyl Group (-CF₃): A deactivating, meta-directing group.
-
Nitro Group (-NO₂): A strongly deactivating, meta-directing group.
The interplay of these directing effects determines the position of further substitution on the aromatic ring. For example, in the ortho-isomer (this compound) , the positions are influenced by both the activating methyl group and the deactivating nitro and trifluoromethyl groups. In the meta-isomer (3-methyl-4-nitrobenzotrifluoride) and para-isomer (4-methyl-3-nitrobenzotrifluoride) , the relative positions of the groups will similarly dictate the regioselectivity of subsequent reactions.
Caption: Influence of substituents on electrophilic aromatic substitution.
Biological Activity and Toxicology
Conclusion
The ortho, meta, and para isomers of methyl-nitrobenzotrifluoride exhibit distinct physicochemical properties due to the varied substitution patterns on the benzotrifluoride core. While synthetic routes for the ortho and meta precursors are established, a specific protocol for the para isomer requires further development, likely through adaptation of existing nitration methodologies. A comprehensive comparative analysis of their reactivity and biological activities is an area ripe for further investigation, which would be highly valuable for applications in drug discovery and material science. Researchers should exercise extreme caution when handling these compounds due to their potential toxicity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Methyl-4-nitrobenzotrifluoride AldrichCPR 67192-42-1 [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound CAS#: 6656-49-1 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Buy this compound | 6656-49-1 [smolecule.com]
- 7. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 8. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 9. 3-Nitrobenzotrifluoride | 98-46-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Quantitative Analysis of Isomeric Mixtures of Methylnitrobenzotrifluoride: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of isomeric mixtures is a critical challenge. The subtle differences in the physical and chemical properties of isomers demand analytical techniques with high resolving power and sensitivity. This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of isomeric mixtures of methylnitrobenzotrifluoride: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for the quantitative analysis of methylnitrobenzotrifluoride isomers depends on several factors, including the required sensitivity, the availability of reference standards, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct proportionality between the integrated signal area and the number of nuclei. |
| Resolution of Isomers | Excellent for volatile and thermally stable isomers.[1][2] | Good to excellent, highly dependent on column and mobile phase selection. | Depends on the spectral resolution of distinct signals for each isomer. |
| Need for Standards | Requires individual isomer standards for calibration. | Requires individual isomer standards for calibration. | Allows for relative quantification without individual standards; absolute quantification requires a single internal standard.[3][4][5][6][7] |
| Sensitivity | High (ng to pg range).[1][2] | Moderate to high (µg to ng range). | Lower sensitivity compared to chromatographic methods (mg to µg range).[3] |
| Sample Throughput | High. | High. | Moderate. |
| Advantages | High resolution, robust, and widely available. | Versatile, applicable to a wide range of compounds. | No need for identical reference standards for relative quantification, non-destructive.[4][5][7] |
| Disadvantages | Requires analytes to be volatile and thermally stable. | Can consume larger volumes of solvents. | Lower sensitivity, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific isomeric mixtures and instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is adapted from a validated procedure for the separation and quantification of structurally similar positional isomers of trifluoromethoxy nitrobenzene.[1][2]
Sample Preparation:
-
Accurately weigh approximately 50 mg of the methylnitrobenzotrifluoride isomer mixture into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile.
-
Prepare a series of calibration standards by diluting a stock solution of each individual isomer (if available) to known concentrations.
-
If an internal standard is used, add a constant, known amount to all samples and standards.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness.[1][2]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[1][2]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 260 °C.[1]
-
Hydrogen Flow: 40 mL/min.[1]
-
Air Flow: 450 mL/min.[1]
-
Makeup Flow (Helium): 30 mL/min.[1]
Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times, confirmed by injecting individual standards.
-
Integrate the peak area for each isomer in both the samples and the calibration standards.
-
Construct a calibration curve for each isomer by plotting peak area against concentration.
-
Determine the concentration of each isomer in the sample from its peak area and the corresponding calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a general guideline for developing a separation method for aromatic isomers.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the methylnitrobenzotrifluoride isomer mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Prepare a series of calibration standards by diluting a stock solution of each individual isomer (if available) to known concentrations in the mobile phase.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Phenyl-hexyl or biphenyl columns may offer alternative selectivity for aromatic isomers.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. Isocratic or gradient elution may be used to achieve optimal separation. For example, start with a 50:50 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Monitor at a wavelength where all isomers have significant absorbance (e.g., determined by UV-Vis spectrophotometry of individual isomers, typically around 254 nm for nitroaromatic compounds).
Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times.
-
Integrate the peak area for each isomer.
-
Construct a calibration curve for each isomer.
-
Calculate the concentration of each isomer in the sample.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines the principles for relative quantitative analysis of an isomeric mixture.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the methylnitrobenzotrifluoride isomer mixture into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) that fully dissolves the sample.
-
For absolute quantification, a known amount of a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) with a simple spectrum that does not overlap with the analyte signals should be added.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe: A standard 5 mm broadband probe.
-
Experiment: A standard 1D proton (¹H) or fluorine (¹⁹F) NMR experiment. ¹⁹F NMR can be particularly useful for trifluoromethyl-containing compounds due to its high sensitivity and large chemical shift range.
-
Key Acquisition Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation between scans. This is crucial for accurate integration.
-
Pulse Angle: A 90° pulse angle should be accurately calibrated.
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]
-
Data Analysis:
-
Process the NMR spectrum with appropriate phasing and baseline correction.
-
Identify non-overlapping signals that are unique to each isomer.
-
Carefully integrate the selected signals.
-
The molar ratio of the isomers is directly proportional to the ratio of their integral values, normalized by the number of protons (or fluorine atoms) giving rise to each signal.
-
Formula for Relative Quantification:
-
Molar Ratio (Isomer A / Isomer B) = (Integral_A / Number of Nuclei_A) / (Integral_B / Number of Nuclei_B)
-
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical techniques.
References
A Comparative Guide to the Quantification of 2-Methyl-3-nitrobenzotrifluoride: GC-MS vs. HPLC-UV
The selection between GC-MS and HPLC-UV for the analysis of 2-Methyl-3-nitrobenzotrifluoride—a volatile, thermally stable compound—depends on several factors including the sample matrix, required sensitivity, and the need for structural confirmation. GC-MS is a powerful technique for separating volatile compounds and providing definitive identification through mass spectral data.[1] HPLC-UV is a versatile and robust method suitable for a wide range of non-volatile or thermally labile compounds, offering excellent quantitative performance.[2]
Method Comparison at a Glance
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds based on their boiling point and polarity, followed by detection based on their mass-to-charge ratio.[1] | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2] |
| Primary Strength | High specificity and sensitivity, providing structural confirmation of the analyte and its impurities.[1] | Robustness, versatility for a wide range of compounds, and excellent quantitative precision.[2] |
| Applicability for Analyte | Highly suitable due to the volatile nature of this compound. | Applicable, particularly for samples in complex matrices or when analyzing alongside less volatile compounds. |
| Common Impurities Detected | Isomers (e.g., 2-methyl-5-nitrobenzotrifluoride), residual starting materials, and byproducts of synthesis. | Isomers, non-volatile impurities, and degradation products. |
| Sample Preparation | Typically involves dissolution in a volatile organic solvent and filtration.[3] | Involves dissolution in the mobile phase or a compatible solvent, followed by filtration. |
| Sensitivity | Very high, often reaching picogram (pg) to femtogram (fg) levels, especially in selected ion monitoring (SIM) mode.[4] | High, typically in the nanogram (ng) to picogram (pg) range.[2] |
Quantitative Performance Comparison
The following tables summarize typical validation parameters for the analysis of nitroaromatic and fluorinated compounds using GC and HPLC, providing an expected performance benchmark for the quantification of this compound.
Table 1: Gas Chromatography (GC) Performance Data for Similar Compounds
| Parameter | Typical Performance for Nitroaromatic/Fluorinated Compounds |
| Linearity (R²) | ≥ 0.999[5] |
| Limit of Detection (LOD) | 0.017 - 0.027 mg/mL (FID); Lower in SIM mode (MS)[6] |
| Limit of Quantitation (LOQ) | 0.052 - 0.080 mg/mL (FID)[6] |
| Accuracy (% Recovery) | 98 - 102%[5] |
| Precision (%RSD) | < 2% (Repeatability); < 3% (Intermediate Precision)[5] |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for Similar Compounds
| Parameter | Typical Performance for Nitroaromatic/Fluorinated Compounds |
| Linearity (R²) | ≥ 0.99[2] |
| Limit of Detection (LOD) | 0.19 ppm (for a fluorinated nitroaromatic compound)[7] |
| Limit of Quantitation (LOQ) | 1.14 ppm (for a fluorinated nitroaromatic compound)[7] |
| Accuracy (% Recovery) | 82 - 105.5%[8] |
| Precision (%RSD) | < 5% |
Experimental Protocols
Below are detailed, representative methodologies for the quantification of this compound using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of this compound in a relatively clean matrix, such as a reaction mixture or a purified sample.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a known concentration, typically within the range of 1-100 µg/mL.[3]
-
For enhanced accuracy, add a known concentration of an internal standard (e.g., hexachlorobenzene) to all calibration standards and samples.[9]
-
Filter the solution through a 0.22 µm syringe filter into a 2 mL GC autosampler vial.[3]
2. Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic isomers.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mode: Full Scan for qualitative analysis and impurity profiling; Selected Ion Monitoring (SIM) for high-sensitivity quantification.
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is suitable for the routine quantification of this compound and can be adapted for various sample matrices.
1. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration, typically in the range of 1-200 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into a 2 mL HPLC autosampler vial.
2. Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v).[2] Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm is a common wavelength for nitroaromatic compounds.[6]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30°C.[2]
3. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Generate a calibration curve by plotting the peak area of the analyte against its concentration for a series of standards.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the experimental procedures for both GC-MS and HPLC-UV analysis.
References
- 1. impactfactor.org [impactfactor.org]
- 2. benchchem.com [benchchem.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Utilizing capillary gas chromatography mass spectrometry to determine 4-benzotrifluoride t-butyl ether as a reaction by-product in fluoxetine synthesized using potassium t-butoxide as base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. environics.com [environics.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-3-nitrobenzotrifluoride: A Guide for Laboratory Professionals
For immediate reference, 2-Methyl-3-nitrobenzotrifluoride is classified as a hazardous material. Proper disposal through an approved waste management facility is mandatory.[1][2][3][4] This guide provides detailed procedures for the safe handling, temporary storage, and ultimate disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. This substance is toxic if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[2][4][5]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves (Nitrile rubber is recommended).[6]
-
A laboratory coat or other protective clothing to prevent skin contact.[1][2]
-
Use a properly functioning chemical fume hood to avoid inhalation of vapors.[1][4]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][6]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Quantitative Data for Disposal and Transport
The following table summarizes key quantitative data for the safe handling and transport of this compound waste.
| Parameter | Value | Reference |
| UN Number | UN2810 | [1] |
| Proper Shipping Name | Toxic liquid, organic, n.o.s. (this compound) | [1] |
| Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
Step-by-Step Disposal Procedure
The recommended and required method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2][3][4] Laboratory-scale treatment or neutralization is not advised due to the hazardous nature of the chemical and its potential decomposition products, which can include toxic fumes of nitrogen oxides (NOx) and fluorides when heated.[7]
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents.[1]
-
Keep a detailed log of the waste generated, including quantity and date.
Step 2: Containerization
-
Use a sturdy, chemically resistant container with a tightly sealing lid.
-
Ensure the container is in good condition and free from leaks.
-
Place the sealed container in secondary containment to prevent spills.[8]
Step 3: Temporary Storage in the Laboratory
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3]
-
The storage area should be away from heat, sparks, and open flames.[3][6]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company to schedule a pickup.[8]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.
Step 5: Spill Management In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as described above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
This comprehensive guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before handling any chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
Personal protective equipment for handling 2-Methyl-3-nitrobenzotrifluoride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 2-Methyl-3-nitrobenzotrifluoride (CAS No. 6656-49-1). Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as a hazardous substance.[1] All operations involving this chemical must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and vapors that can cause serious eye damage.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[2] | Prevents skin contact, which can lead to irritation or burns.[2][4] Ensure gloves are appropriate for the specific solvent and breakthrough time. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[2] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
Experimental Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
